Hexyltriethoxysilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
triethoxy(hexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O3Si/c1-5-9-10-11-12-16(13-6-2,14-7-3)15-8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMSTCDLAYQDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
158808-35-6 | |
| Record name | Silane, triethoxyhexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158808-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40885015 | |
| Record name | Silane, triethoxyhexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, triethoxyhexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18166-37-5 | |
| Record name | Hexyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18166-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, triethoxyhexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018166375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxyhexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, triethoxyhexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Hexyltriethoxysilane via Hydrosilylation of 1-Hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of hexyltriethoxysilane through the hydrosilylation of 1-hexene. This reaction is a cornerstone of organosilicon chemistry, offering an efficient route to introduce alkyl chains onto a silicon atom, a process with significant applications in surface modification, materials science, and as a synthetic intermediate in pharmaceutical development. This document details the core principles, experimental protocols, and quantitative data associated with this important transformation.
Introduction to Hydrosilylation
Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond. The reaction is typically catalyzed by transition metal complexes and is a highly atom-economical method for the formation of silicon-carbon bonds. The synthesis of this compound involves the reaction of 1-hexene with triethoxysilane, as depicted in the general scheme below:
The regioselectivity of this addition is a critical aspect, with the anti-Markovnikov product, this compound, being the desired outcome in most applications. This is typically achieved through the use of appropriate catalysts.
Catalytic Systems
A variety of transition metal complexes are effective catalysts for the hydrosilylation of 1-hexene. The choice of catalyst influences reaction conditions, yields, and selectivity. The most common catalysts are based on platinum, cobalt, and nickel.
-
Platinum-Based Catalysts: Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are the most widely used and highly active catalysts for hydrosilylation.[1] They generally provide high yields of the anti-Markovnikov product under mild conditions.[1]
-
Cobalt-Based Catalysts: Cobalt complexes have emerged as a more earth-abundant and cost-effective alternative to platinum.[2] Various cobalt complexes, including those with β-diketiminate ligands, have shown high activity and selectivity for the anti-Markovnikov hydrosilylation of 1-hexene.[2][3]
-
Nickel-Based Catalysts: Nickel catalysts, particularly those with α-diimine ligands, also offer a less expensive alternative to platinum and have demonstrated high activity and selectivity in the hydrosilylation of alkenes.[4]
Reaction Mechanisms
The most widely accepted mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism . A modified version of this mechanism is also proposed for certain catalytic systems.
Chalk-Harrod Mechanism:
This mechanism involves the following key steps:
-
Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal center.
-
Olefin Coordination: The alkene (1-hexene) coordinates to the metal complex.
-
Migratory Insertion: The alkene inserts into the metal-hydride bond (Markovnikov or anti-Markovnikov).
-
Reductive Elimination: The resulting alkylsilyl complex undergoes reductive elimination to yield the product and regenerate the catalyst.
A simplified representation of the Chalk-Harrod catalytic cycle is provided below.
Caption: A simplified diagram of the Chalk-Harrod mechanism for hydrosilylation.
Modified Chalk-Harrod Mechanism:
In some cases, particularly with certain cobalt catalysts, a modified mechanism is proposed where the alkene inserts into the metal-silicon bond instead of the metal-hydride bond.[2]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound using different catalytic systems. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.
Protocol 1: Platinum-Catalyzed Hydrosilylation (using Karstedt's Catalyst)
-
Materials:
-
1-Hexene
-
Triethoxysilane
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) solution (e.g., in xylene)
-
Anhydrous toluene (optional, for solvent-based reactions)
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-hexene (1.0 equivalent).
-
Add triethoxysilane (1.05 to 1.2 equivalents).
-
With vigorous stirring, add Karstedt's catalyst solution dropwise. The platinum loading is typically in the range of 10-100 ppm relative to the silane.[5]
-
An exothermic reaction may be observed. The reaction can often proceed at room temperature or with gentle heating (e.g., 40-60 °C) to ensure completion.
-
Monitor the reaction progress by GC or ¹H NMR by observing the disappearance of the vinyl protons of 1-hexene and the appearance of the product signals.
-
Upon completion, the product can be purified by distillation under reduced pressure.
-
Protocol 2: Cobalt-Catalyzed Hydrosilylation
-
Materials:
-
1-Hexene
-
Triethoxysilane
-
Cobalt catalyst (e.g., a cobalt(I) β-diketiminate complex)
-
Anhydrous solvent (e.g., benzene-d₆ for NMR scale, or no solvent for neat reactions)
-
-
Procedure:
-
In a nitrogen-filled glovebox, charge a reaction vessel with the cobalt catalyst (e.g., 0.05-1 mol%).[3]
-
Add the solvent if required, followed by 1-hexene (1.0 equivalent) and triethoxysilane (1.0 equivalent).
-
Seal the vessel and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C).[3]
-
Monitor the reaction by GC or ¹H NMR.
-
After the reaction is complete, the product can be isolated by removing the catalyst (e.g., by passing through a short plug of silica gel) and then purifying by vacuum distillation.
-
Data Presentation
The following tables summarize quantitative data from various studies on the hydrosilylation of 1-hexene and similar terminal alkenes with triethoxysilane and other hydrosilanes, showcasing the effect of different catalysts and reaction conditions on yield and selectivity.
Table 1: Cobalt-Catalyzed Hydrosilylation of 1-Hexene with Triethoxysilane
| Catalyst (mol%) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Linear Selectivity (%) |
| 2e (0.05) | 25 | 12 | Neat | 88 | >98 |
| 2d (1.0) | 40 | 12 | C₆D₆ | 65 | >98 |
| 2c (1.0) | 40 | 12 | C₆D₆ | 25 | >98 |
| 2b (1.0) | 40 | 12 | C₆D₆ | 11 | >98 |
Data adapted from a study on cobalt(I) β-diketiminate complexes (catalysts 2b-2e differ in the steric bulk of the ligand).[3]
Table 2: Platinum-Catalyzed Hydrosilylation of 1-Octene with Triethoxysilane
| Catalyst (mol% Pt) | Temperature (°C) | Time (min) | Solvent | Conversion (%) | Yield (%) |
| 0.1 | 75 | 30 | Neat | 100 | >99 |
| 0.05 | 75 | 60 | Neat | 100 | >99 |
| 0.025 | 75 | 60 | Neat | 100 | >99 |
| 0.01 | 75 | 180 | Neat | 98 | 98 |
| 0.005 | 75 | 240 | Neat | 42 | 42 |
Data adapted from a study using a heterogeneous platinum catalyst, SiliaCat Pt(0), with 1-octene as the substrate.[6]
Table 3: Nickel-Catalyzed Hydrosilylation of 1-Octene with Triethoxysilane
| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (anti-Markovnikov) |
| Ni(2-EH)₂ / iPrDI | 1 | 23 | < 1 | >98 | >98% |
Data adapted from a study on an in-situ generated nickel catalyst with 1-octene.[4]
Visualization of Experimental Workflow
The general workflow for a typical lab-scale synthesis of this compound via hydrosilylation is outlined below.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via hydrosilylation of 1-hexene is a robust and versatile reaction. While platinum-based catalysts remain the industry standard due to their high activity, research into more sustainable and cost-effective cobalt and nickel catalysts is providing promising alternatives. The choice of catalyst and optimization of reaction conditions are crucial for achieving high yields and selectivity of the desired anti-Markovnikov product. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and professionals to successfully implement and adapt this important synthetic methodology.
References
Synthesis of Hexyltriethoxysilane via Grignard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of hexyltriethoxysilane through the Grignard reaction, a fundamental and versatile method for creating silicon-carbon bonds. The protocol herein is compiled from established principles of Grignard chemistry applied to organosilane synthesis, providing a robust framework for laboratory application.
Core Principles
The synthesis of this compound via the Grignard reaction is a two-step process. The first step involves the formation of the Grignard reagent, hexylmagnesium bromide, by reacting 1-bromohexane with magnesium metal in an anhydrous ether solvent. The second step is the nucleophilic attack of the Grignard reagent on an electrophilic silicon source, tetraethoxysilane (TEOS), to form the desired this compound. A key consideration in this synthesis is the control of stoichiometry to prevent multiple alkyl additions to the silicon center, which can be mitigated by using an excess of tetraethoxysilane and maintaining low reaction temperatures.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the Grignard reagent by atmospheric moisture.
Materials:
-
1-Bromohexane
-
Magnesium turnings
-
Tetraethoxysilane (TEOS)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard Schlenk line or glovebox setup
Procedure:
Step 1: Preparation of Hexylmagnesium Bromide (Grignard Reagent)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 1-bromohexane in anhydrous diethyl ether or THF.
-
Add a small portion of the 1-bromohexane solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown mixture.
Step 2: Synthesis of this compound
-
In a separate, flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place a solution of tetraethoxysilane (TEOS) in anhydrous diethyl ether or THF. To minimize the formation of di- and tri-substituted silanes, it is crucial to use an excess of TEOS.[1][2]
-
Cool the TEOS solution to a low temperature, typically between -30°C and -78°C, using a dry ice/acetone bath.[1][2]
-
Slowly add the prepared hexylmagnesium bromide solution from the dropping funnel to the cooled TEOS solution while vigorously stirring. Maintain the low temperature throughout the addition to ensure selective monosubstitution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Grignard synthesis of alkyltrialkoxysilanes, based on analogous reactions reported in the literature.
| Parameter | Value/Range | Reference/Comment |
| Reactants | ||
| Alkyl Halide | 1-Bromohexane | |
| Magnesium | Turnings | |
| Silicon Electrophile | Tetraethoxysilane (TEOS) | |
| Stoichiometry | ||
| Grignard Reagent : TEOS | 1 : 1.5 to 1 : 3 | An excess of TEOS is used to favor monosubstitution.[1][2] |
| Reaction Conditions | ||
| Grignard Formation Temp. | Reflux (diethyl ether or THF) | |
| Silylation Temperature | -30°C to -78°C | Low temperatures are critical for selectivity.[1][2] |
| Solvent | Anhydrous Diethyl Ether or THF | THF is a common solvent for Grignard reactions.[1][3] |
| Yield | 60-80% (typical for similar reactions) | Yields can vary based on reaction scale and purity of reagents. |
Mandatory Visualizations
The following diagrams illustrate the key processes in the synthesis of this compound.
Caption: Reaction pathway for this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
References
An In-depth Technical Guide to the Molecular Structure of Hexyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyltriethoxysilane (HTES) is an organosilane compound with the chemical formula C₁₂H₂₈O₃Si. It is characterized by a six-carbon hexyl group and three ethoxy groups attached to a central silicon atom. This structure imparts a dual functionality to the molecule: the ethoxy groups are hydrolyzable and can form covalent bonds with inorganic substrates, while the hexyl group is a nonpolar organic chain that provides hydrophobicity. This amphiphilic nature makes HTES a versatile molecule for surface modification, acting as a coupling agent, adhesion promoter, and a key component in the formation of self-assembled monolayers (SAMs). Its application is prevalent in materials science for altering the surface properties of materials like glass, silica, and metal oxides to control wettability and improve compatibility with organic polymers.
Molecular Structure and Properties
The molecular structure of this compound consists of a central silicon atom bonded to a hexyl group and three ethoxy groups. The silicon atom acts as a bridge between the organic hexyl chain and the reactive ethoxy functionalities.
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₈O₃Si |
| Molecular Weight | 248.44 g/mol |
| CAS Number | 18166-37-5 |
| Appearance | Colorless Liquid |
| Density | 0.860 g/mL at 25 °C |
| Boiling Point | Not specified |
| Refractive Index | 1.408 at 25 °C |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water[1] |
Note: Some properties are based on available data for similar compounds and may vary.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Peak Assignments (cm⁻¹ or ppm) |
| ¹H NMR | No detailed peak table available in search results. A representative spectrum is available, but without explicit peak assignments.[2] For the similar hexyltrimethoxysilane, characteristic peaks would be observed for the hexyl chain protons and the methoxy protons.[3][4] |
| ¹³C NMR | No data available in search results. |
| FTIR (cm⁻¹) | ~2975, ~2930, ~2860: C-H stretching (hexyl and ethoxy groups)~1460, ~1390: C-H bending~1100-1000: Si-O-C stretching (strong)~960, ~780: Si-O stretching |
Note: FTIR peak assignments are characteristic for alkyltriethoxysilanes and are based on general IR absorption tables.[5][6][7][8][9]
Signaling Pathways: Hydrolysis and Condensation
The primary mechanism by which this compound modifies a surface involves a two-step hydrolysis and condensation process. This is not a signaling pathway in the biological sense but a chemical reaction pathway.
-
Hydrolysis: In the presence of water, the ethoxy groups (-OCH₂CH₃) of HTES hydrolyze to form reactive silanol groups (-Si-OH) and ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.[10][11]
-
Condensation: The newly formed silanol groups are highly reactive and can undergo condensation in two ways:
-
Surface Condensation: The silanol groups of the hydrolyzed HTES molecule react with hydroxyl groups on the surface of an inorganic substrate (e.g., silica, glass) to form stable Si-O-Substrate covalent bonds.[10]
-
Intermolecular Condensation: The silanol groups of one hydrolyzed HTES molecule can react with the silanol or ethoxy groups of another, forming a cross-linked polysiloxane network (Si-O-Si bonds) on the surface.[10]
-
References
- 1. gelest.com [gelest.com]
- 2. n-Hexyltriethoxysilane(18166-37-5) 1H NMR spectrum [chemicalbook.com]
- 3. N-HEXYLTRIMETHOXYSILANE(3069-19-0) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. gelest.com [gelest.com]
- 10. benchchem.com [benchchem.com]
- 11. brinkerlab.unm.edu [brinkerlab.unm.edu]
Thermal Stability and Decomposition of Hexyltriethoxysilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition pathways of hexyltriethoxysilane. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from analogous long-chain and other relevant alkoxysilanes to provide a robust framework for understanding its behavior.
Overview of Chemical Stability
This compound ((CH₃(CH₂)₅Si(OCH₂CH₃)₃) is a member of the organoethoxysilane chemical family. Under anhydrous conditions and in sealed containers, it is a stable liquid.[1] However, its stability is significantly compromised in the presence of moisture, heat, and ignition sources.[1] The primary routes of decomposition are hydrolysis and thermal degradation.
Decomposition Pathways
The decomposition of this compound can be broadly categorized into two main pathways: hydrolysis in the presence of water and thermal decomposition at elevated temperatures.
Hydrolysis and Condensation
In the presence of water or moisture, this compound undergoes hydrolysis, a reaction that replaces the ethoxy groups (-OCH₂CH₃) with hydroxyl groups (-OH), liberating ethanol as a byproduct.[1] This reaction proceeds stepwise to form silanols.
The resulting silanols are reactive intermediates that can then undergo condensation to form siloxane bonds (Si-O-Si), leading to the formation of oligomeric and polymeric structures. The overall process is influenced by factors such as pH, water concentration, and temperature.
Below is a diagram illustrating the general hydrolysis and condensation pathway for an alkyltriethoxysilane like this compound.
Thermal Decomposition
At elevated temperatures, this compound will decompose. While a specific decomposition temperature is not available in the literature, safety data sheets indicate that hazardous decomposition products include ethanol and organic acid vapors.[1] For related ethoxysilanes, the thermal decomposition process generally occurs in stages:
-
100-150°C: Loss of physically adsorbed water and residual solvents.
-
Moderately higher temperatures: Condensation of silanol groups.
-
Above 300°C: Decomposition of the organic (hexyl) groups and the siloxane network.
The decomposition of the alkyl chain can lead to the formation of various organic fragments.
Quantitative Data (Comparative)
| Material/Precursor | Onset Decomposition Temp. (°C) | Temp. at 10% Weight Loss (°C) | Temp. at 50% Weight Loss (°C) | Char Yield at 800°C (%) | Reference |
| MTES/TEOS Hybrid Aerogel | ~260 (organics evolution) | - | - | >90 (in N₂) | [2] |
| TEOS/DCN Hybrid | - | ~300 | ~450 | ~50 (in N₂) | [2] |
| APTES-modified Silica | - | ~300 | >600 | ~90 (in N₂) | [2] |
| Unmodified Silica Gel | ~100 (water loss) | - | - | >95 | [2] |
MTES: Methyltriethoxysilane, TEOS: Tetraethoxysilane, DCN: Dicyano, APTES: (3-Aminopropyl)triethoxysilane.
Experimental Protocols
The following are detailed, representative methodologies for key experiments used to characterize the thermal stability of alkoxysilanes.
Thermogravimetric Analysis (TGA)
Objective: To determine the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on thermal stability and decomposition temperatures.
Methodology:
-
Instrument: A thermogravimetric analyzer is used.
-
Sample Preparation: A small amount of the liquid this compound (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidation. A typical flow rate is 20-50 mL/min.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The instrument records the sample weight as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the final residual mass. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature or time, identifying thermal transitions such as melting, crystallization, and decomposition.
Methodology:
-
Instrument: A differential scanning calorimeter is used.
-
Sample Preparation: A small amount of the liquid this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.
-
Data Analysis: The instrument measures the difference in heat flow between the sample and the reference. The resulting DSC curve is analyzed to identify endothermic (heat absorbing) and exothermic (heat releasing) events, which correspond to thermal transitions.
Conclusion
While specific quantitative data on the thermal stability of this compound remains elusive in public literature, a comprehensive understanding of its behavior can be inferred from the known properties of analogous long-chain alkyltriethoxysilanes. The primary decomposition pathways are hydrolysis in the presence of moisture, leading to the formation of siloxane polymers and the release of ethanol, and thermal degradation at elevated temperatures, which can produce organic acid vapors. For applications in research, drug development, and other fields, it is crucial to consider these stability limitations and to conduct empirical thermal analysis, such as TGA and DSC, to determine the precise thermal properties for specific formulations and environmental conditions.
References
Hexyltriethoxysilane as a Precursor for Hydrophobic Materials: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyltriethoxysilane is a versatile organosilane compound that serves as a crucial precursor in the synthesis of hydrophobic and superhydrophobic materials. Its unique molecular structure, featuring a non-polar hexyl chain and three hydrolyzable ethoxy groups, enables the formation of robust, low-surface-energy coatings on a variety of substrates. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and characterization of this compound-based hydrophobic materials. Detailed experimental protocols for surface modification via sol-gel and direct deposition methods are presented, alongside quantitative data on achievable water contact angles and surface roughness. Furthermore, this guide explores the application of these hydrophobic coatings in the realm of drug development, particularly in the surface modification of nanoparticles to enhance stability and control drug delivery.
Introduction
The development of materials with tailored surface properties is a cornerstone of modern materials science. Hydrophobic surfaces, characterized by their water-repellent nature, are of significant interest across numerous scientific and industrial sectors, including self-cleaning coatings, anti-corrosion layers, and biomedical devices.[1] The "lotus effect," a natural example of superhydrophobicity, is achieved through a combination of low surface energy chemistry and a hierarchical micro- and nano-scale surface roughness.[1]
This compound (HTES) is an organosilane that is frequently employed to create these low-surface-energy coatings. The long hexyl (C6) alkyl chain of the HTES molecule is inherently hydrophobic.[2] When covalently anchored to a surface, these molecules can form a self-assembled monolayer (SAM) that significantly reduces the surface energy.[1] This chemical modification, often combined with the creation of a rough surface topography, is a key strategy for achieving hydrophobicity and even superhydrophobicity.[1]
This guide will delve into the fundamental chemistry of this compound, detailing the hydrolysis and condensation reactions that underpin its surface modification capabilities. It will provide actionable experimental protocols and present key quantitative data to aid researchers in the practical application of this compound. Finally, the potential of this compound in the field of drug development will be discussed, focusing on its role in modifying nanoparticle surfaces to improve drug delivery systems.[3][4]
Chemical Mechanism of Surface Modification
The hydrophobic modification of surfaces using this compound is a two-step process involving hydrolysis and condensation. This mechanism allows for the formation of a durable, cross-linked siloxane (Si-O-Si) network that covalently bonds the hydrophobic hexyl groups to the substrate.[5]
Step 1: Hydrolysis
In the presence of water, the three ethoxy groups (-OC2H5) of the this compound molecule undergo hydrolysis to form reactive silanol groups (-Si-OH) and ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.[5][6] The extent of hydrolysis is a critical parameter that can be controlled by factors such as pH, water concentration, and reaction time.[6][7]
Step 2: Condensation
The newly formed silanol groups are highly reactive and can participate in two primary types of condensation reactions:
-
Surface Condensation: The silanol groups of the hydrolyzed HTES molecule react with the hydroxyl (-OH) groups present on the substrate surface (e.g., glass, silica, metal oxides) to form stable, covalent siloxane bonds (Si-O-Substrate). This is the key step that anchors the hydrophobic coating to the material.
-
Intermolecular Condensation: The silanol groups of adjacent hydrolyzed HTES molecules can react with each other to form a cross-linked polysiloxane network (Si-O-Si). This process enhances the durability and stability of the hydrophobic film.[6]
The following diagram illustrates the hydrolysis and condensation pathway of this compound.
Caption: Hydrolysis and condensation of this compound.
Experimental Protocols
Two primary methods for applying this compound coatings are the sol-gel process and direct surface modification. The choice of method depends on the desired coating thickness, uniformity, and the nature of the substrate.
Protocol 1: Direct Surface Modification
This protocol is a straightforward method for creating a hydrophobic monolayer on a substrate. It is particularly effective for substrates with a high density of surface hydroxyl groups.
Materials:
-
This compound (HTES, ≥98%)
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Substrates (e.g., glass slides, silicon wafers)
-
Cleaning solution (e.g., piranha solution, acetone, ethanol)
-
Deionized (DI) water
-
Nitrogen or argon gas
Experimental Workflow:
Caption: Workflow for direct surface modification with HTES.
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates by sonicating in acetone, ethanol, and DI water for 15 minutes each.
-
For silicon-based substrates, a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for 30-60 minutes to ensure a high density of hydroxyl groups. Caution: Piranha solution is extremely corrosive.
-
Rinse the substrates extensively with DI water and dry them under a stream of nitrogen or argon gas, or by baking in an oven at 110°C for at least 30 minutes.[8]
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent in a clean, dry beaker inside a fume hood.
-
Immerse the cleaned and dried substrates in the silane solution for 1-2 hours at room temperature. The container should be sealed to minimize exposure to atmospheric moisture.[8]
-
-
Post-Silanization Treatment:
-
Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any unbound silane.
-
Cure the coated substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent bonds and cross-linking within the silane layer.[8]
-
After cooling, the modified substrates can be rinsed again with the solvent and dried.
-
Protocol 2: Sol-Gel Method for Hydrophobic Coatings
The sol-gel method allows for the creation of thicker, more robust, and potentially porous hydrophobic coatings. This protocol involves the co-condensation of HTES with a network-forming agent like tetraethoxysilane (TEOS).
Materials:
-
This compound (HTES, ≥98%)
-
Tetraethoxysilane (TEOS, ≥98%)
-
Ethanol (absolute)
-
Deionized (DI) water
-
Acid or base catalyst (e.g., HCl or NH₄OH)
-
Cleaned substrates
Experimental Workflow:
Caption: Workflow for the sol-gel preparation of hydrophobic coatings.
Procedure:
-
Sol Preparation:
-
In a glass beaker, mix ethanol, DI water, TEOS, and HTES. A typical molar ratio of (TEOS+HTES):H₂O:Catalyst can be 1:4:0.1 to start, with the ratio of TEOS to HTES being adjusted to control the hydrophobicity and mechanical properties of the final coating.
-
Add the acid or base catalyst to the solution while stirring.
-
Stir the solution vigorously for 4-6 hours at room temperature to allow for hydrolysis and initial condensation.[9]
-
-
Film Deposition:
-
Prepare the substrates as described in Protocol 1.
-
Deposit the sol onto the substrate using either spin coating (e.g., 3000 rpm for 30 seconds) or dip coating (e.g., withdrawal speed of 100 mm/min).[9]
-
-
Drying and Curing:
-
Dry the coated substrates in an oven at 80-100°C for 10-15 minutes to evaporate the solvent.
-
Cure the films at 150°C for 1 hour to promote further condensation and densification of the silica network.[9]
-
Quantitative Data and Characterization
Table 1: Water Contact Angle Data on Various Substrates
| Substrate | Coating Method | Water Contact Angle (°) | Reference (Analogous Silanes) |
| Glass | Direct Modification | 100 - 110 | [10] |
| Silicon Wafer | Direct Modification | 105 - 115 | [10] |
| Concrete | Sol-Gel | ~141 | [11] |
| Cotton Fabric | Sol-Gel with Nanoparticles | >150 (Superhydrophobic) | [1] |
| Stainless Steel | Chemical Etching & Silanization | >150 (Superhydrophobic) | [12] |
Table 2: Surface Roughness and Durability
| Parameter | Typical Value | Description | Reference (Analogous Silanes) |
| RMS Roughness (Rq) | < 1 nm (Direct Modification) | Indicates a smooth, uniform monolayer. | [10] |
| RMS Roughness (Rq) | 5 - 50 nm (Sol-Gel) | Higher roughness contributes to superhydrophobicity. | [12] |
| Durability (Chemical) | Stable in neutral and acidic solutions | Superhydrophobicity may be lost in strong alkaline solutions. | [12] |
| Durability (Mechanical) | Moderate | Can be improved by creating hierarchical structures and using binders. | [12][13] |
Key Characterization Techniques:
-
Contact Angle Goniometry: Measures the static, advancing, and receding contact angles of a water droplet on the surface to determine its hydrophobicity.[14]
-
Atomic Force Microscopy (AFM): Provides topographical images of the surface at the nanoscale, allowing for the quantification of surface roughness.[15][16]
-
X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition of the surface, confirming the presence of silicon and carbon from the silane coating.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the chemical bonds present on the surface, confirming the formation of Si-O-Si networks and the presence of C-H bonds from the hexyl groups.
Applications in Drug Development
The ability of this compound to create stable hydrophobic surfaces has significant potential in the field of drug development, particularly in the surface modification of nanoparticles for drug delivery systems.[3][4]
5.1. Surface Modification of Nanoparticles:
Many drug delivery systems utilize nanoparticles (e.g., silica, gold, polymeric nanoparticles) to encapsulate and transport therapeutic agents.[3] The surface properties of these nanoparticles are critical as they dictate their interaction with biological systems.[3] Surface modification with this compound can impart a hydrophobic character to these nanoparticles.
Potential Benefits:
-
Enhanced Stability: A hydrophobic coating can protect the nanoparticle core from degradation in aqueous biological environments.[3]
-
Controlled Drug Release: The hydrophobic layer can act as a barrier to modulate the release rate of encapsulated drugs.
-
Improved Cellular Uptake: The hydrophobicity of the nanoparticle surface can influence its interaction with cell membranes, potentially enhancing cellular uptake.
-
Targeted Delivery: While this compound itself is not a targeting ligand, it can be co-deposited with other functional silanes that possess targeting moieties, allowing for the creation of multifunctional nanoparticle surfaces.[17][18]
The following diagram illustrates the surface modification of a nanoparticle with this compound.
Caption: Surface modification of a nanoparticle with HTES.
Conclusion
This compound is a powerful and versatile precursor for the fabrication of hydrophobic and superhydrophobic materials. Through well-understood hydrolysis and condensation reactions, it can be used to create durable, low-surface-energy coatings on a wide range of substrates. The experimental protocols detailed in this guide provide a practical framework for researchers to implement these surface modification techniques. The ability to precisely control surface wettability opens up numerous applications, and the extension of this technology to the surface engineering of nanoparticles holds significant promise for advancing drug delivery systems. Further research into the specific performance of this compound on various substrates and its long-term stability in diverse environments will continue to expand its utility in both materials science and biomedical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrophobic Selection Guide - Gelest [technical.gelest.com]
- 3. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 4. Preparation and Surface Modification of Polymeric Nanoparticles for Drug Delivery: State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds [chemistry.semnan.ac.ir]
- 12. Durability and corrosion behaviors of superhydrophobic amorphous coatings: a contrastive investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. silcotek.com [silcotek.com]
- 15. oamjms.eu [oamjms.eu]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. mdpi.com [mdpi.com]
- 18. Surface Modification of Metallic Nanoparticles for Targeting Drugs [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for Creating Hydrophobic Coatings on Glass Slides using Hexyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of glass surfaces to impart hydrophobicity is a critical process in a multitude of research and development applications, including cell culture, microfluidics, and specialized diagnostic assays. A hydrophobic surface can prevent non-specific binding of proteins and other biomolecules, control droplet formation, and improve the performance of various analytical techniques. Hexyltriethoxysilane is an organosilane that can form a stable, self-assembled monolayer on glass and other silica-based substrates. This covalent modification results in a durable hydrophobic surface, characterized by a high water contact angle.
This document provides a detailed protocol for the preparation of hydrophobic glass slides using this compound. It includes procedures for substrate cleaning and activation, solution preparation, coating application, and post-treatment curing. Additionally, representative data on the characterization of these coatings are presented.
Data Presentation
The effectiveness of the hydrophobic coating is primarily determined by the static water contact angle. The following table summarizes typical performance data for glass slides treated with this compound.
| Parameter | Condition | Result |
| Substrate | Glass Microscope Slides | - |
| Silane Precursor | This compound | - |
| Concentration | 10 mmol/dm³ in Toluene | Water Contact Angle: ~110°[1] |
| Immersion Time | 18 hours | - |
| Curing Temperature | 110°C[1] | - |
| Curing Time | 1 hour[1] | - |
| Surface Characterization | Atomic Force Microscopy (AFM) | Root Mean Square (RMS) Roughness: <0.2 nm |
Experimental Protocols
Materials and Reagents
-
Glass microscope slides
-
This compound (95% or higher purity)
-
Toluene (anhydrous)
-
Ethanol (99.5% or higher)
-
Acetone (ACS grade)
-
Deionized (DI) water
-
Detergent (laboratory grade)
-
Nitrogen gas (high purity)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Plasma cleaner (optional)
Protocol 1: Glass Slide Preparation
Proper cleaning and activation of the glass surface are critical for achieving a uniform and durable hydrophobic coating. This protocol ensures the removal of organic and inorganic contaminants and generates surface hydroxyl (-OH) groups necessary for silanization.
-
Initial Cleaning:
-
Place the glass slides in a slide rack.
-
Sequentially sonicate the slides in laboratory-grade detergent, deionized water, acetone, and finally ethanol. Each sonication step should be for 15 minutes.
-
-
Drying:
-
Dry the slides under a stream of high-purity nitrogen gas.
-
-
Surface Activation (Choose one method):
-
Piranha Etching (HIGHLY CORROSIVE AND REACTIVE - USE WITH EXTREME CAUTION IN A FUME HOOD WITH APPROPRIATE PERSONAL PROTECTIVE EQUIPMENT):
-
Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution is highly exothermic.
-
Immerse the cleaned and dried slides in the piranha solution for 30-60 minutes.
-
Thoroughly rinse the slides with copious amounts of deionized water.
-
Dry the slides under a stream of nitrogen gas.
-
-
Plasma Treatment (Safer Alternative):
-
Place the cleaned and dried slides in a plasma cleaner.
-
Treat the slides with oxygen or argon plasma for 3-5 minutes according to the manufacturer's instructions.
-
-
-
Storage:
-
Use the activated glass slides immediately for the best results. If storage is necessary, keep them in a desiccator to prevent atmospheric contamination.
-
Protocol 2: this compound Solution Preparation
-
In a clean, dry glass beaker inside a fume hood, prepare a 10 mmol/dm³ solution of this compound in anhydrous toluene. For example, add the appropriate volume of this compound to the required volume of toluene.
-
Stir the solution gently for 5-10 minutes to ensure homogeneity.
Protocol 3: Hydrophobic Coating Application (Dip-Coating)
-
Immerse the activated glass slides into the this compound solution. Ensure the entire surface to be coated is submerged.
-
Allow the slides to remain in the solution for 18 hours at room temperature in a sealed container to prevent solvent evaporation and moisture contamination.[1]
-
Slowly withdraw the slides from the solution at a constant rate (e.g., 1-2 cm/min) to ensure a uniform coating.
-
Rinse the coated slides with fresh toluene to remove any excess, non-adsorbed silane.
-
Dry the slides under a stream of nitrogen gas.
Protocol 4: Curing
-
Place the coated and dried slides in an oven.
-
Heat the slides at 110°C for 1 hour to promote the covalent bonding of the silane to the glass surface and to cross-link the silane molecules.[1]
-
Allow the slides to cool to room temperature before use.
Visualizations
Experimental Workflow
Caption: Experimental workflow for creating a hydrophobic coating on glass slides.
Chemical Reaction Pathway
Caption: Simplified chemical reaction of this compound with a glass surface.
References
Step-by-step guide for functionalizing aluminum oxide surfaces with Hexyltriethoxysilane.
Application Note & Protocol
Topic: Step-by-Step Guide for Functionalizing Aluminum Oxide Surfaces with Hexyltriethoxysilane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of aluminum oxide (Al₂O₃) surfaces is a critical process in fields ranging from biosensor development to materials science. Aluminum oxide is valued for its high surface area, biocompatibility, and robust physical properties.[1] Surface modification allows for the tailoring of its surface chemistry to control properties like wettability, adhesion, and biocompatibility.
This compound is an organosilane used to create a hydrophobic, low-energy surface by forming a self-assembled monolayer (SAM). The process, known as silanization, involves the hydrolysis of the ethoxy groups of the silane to form reactive silanols. These silanols then condense with the hydroxyl groups (-OH) present on the aluminum oxide surface, forming stable covalent siloxane bonds (Si-O-Al).[2][3] This procedure effectively grafts a layer of hexyl chains onto the surface, transforming the typically hydrophilic alumina into a hydrophobic one. This application note provides a detailed, step-by-step protocol for this functionalization process and methods for its characterization.
Materials and Reagents
-
Aluminum oxide substrates (e.g., wafers, slides, or nanoparticles)
-
This compound (C₁₂H₂₈O₃Si)
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Ethanol (anhydrous)[2]
-
Deionized (DI) water
-
Acetic acid[2]
-
Nitrogen gas (high purity)
-
Oxygen plasma cleaner or Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂)
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.[1]
-
-
Sonicator
-
Oven or hot plate
-
Contact angle goniometer
Experimental Protocol
This protocol is divided into four main stages: substrate cleaning and hydroxylation, silane solution preparation, the silanization reaction, and post-reaction curing.
Protocol 1: Surface Preparation and Silanization
Step 1: Substrate Cleaning and Hydroxylation A pristine and well-hydroxylated aluminum oxide surface is essential for successful silanization.
-
Place the aluminum oxide substrates in a beaker and sonicate in acetone for 15 minutes.[1]
-
Replace the acetone with isopropanol and sonicate for another 15 minutes.[1]
-
Thoroughly rinse the substrates with DI water and dry them under a stream of high-purity nitrogen gas.
-
To ensure a high density of surface hydroxyl groups, treat the substrates with one of the following methods:
-
Oxygen Plasma: Place substrates in an oxygen plasma cleaner for 5-10 minutes.[1] This is a highly effective and common method for cleaning and activating surfaces.
-
Piranha Solution: Immerse the substrates in a freshly prepared piranha solution for 30 minutes.[1] After immersion, rinse extensively with DI water to remove all traces of the acid and dry with nitrogen.
-
Step 2: Silane Solution Preparation (Hydrolysis) The silane must be hydrolyzed to form reactive silanol groups before it can bond to the surface.[4]
-
Prepare a solvent mixture of ethanol and DI water. A common ratio is 9:1 (v/v) ethanol to water.[2]
-
Add acetic acid to the mixture to adjust the pH to approximately 4. An acidic medium catalyzes the hydrolysis reaction and stabilizes the resulting silanols.[2]
-
Add this compound to the acidified solvent to create a 2% (v/v) solution.
-
Stir or sonicate the solution for at least 30 minutes to allow for complete hydrolysis of the silane.[2]
Step 3: Silanization Reaction
-
Immerse the cleaned and hydroxylated aluminum oxide substrates into the prepared this compound solution.
-
Heat the solution and maintain it at 80°C for 4 hours with constant stirring.[2] This ensures a uniform reaction and promotes the formation of a dense monolayer.
-
Alternatively, for a moisture-sensitive approach, silanization can be performed in an anhydrous solvent like toluene.[5] In this method, dried alumina is dispersed in toluene, the silane is added, and the mixture is heated and stirred for several hours.[5]
Step 4: Rinsing and Curing
-
After the reaction, remove the substrates from the silane solution.
-
Rinse the substrates thoroughly with ethanol to remove any physisorbed or excess silane molecules.
-
Dry the functionalized substrates under a stream of nitrogen.
-
To complete the condensation and form a stable, cross-linked siloxane layer, cure the substrates by baking them in an oven at 120-140°C for 1-8 hours.[5]
Characterization of the Functionalized Surface
The success of the surface functionalization is typically verified by measuring the change in surface wettability using a contact angle goniometer.
-
Procedure: A droplet of DI water is placed on the substrate, and the angle it forms with the surface is measured.[6][7]
-
Expected Results:
-
Unmodified Al₂O₃: A clean, hydroxylated aluminum oxide surface is highly hydrophilic and will exhibit a low water contact angle, typically <20°.[8]
-
Hexyl-Functionalized Al₂O₃: After successful silanization with this compound, the surface will be covered with nonpolar hexyl groups, rendering it hydrophobic. This results in a significantly higher water contact angle, generally >90°.[7][8]
-
For more detailed surface chemistry analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of Si and the chemical state of surface elements, while Fourier Transform Infrared Spectroscopy (FTIR) can identify the characteristic vibrations of the grafted alkyl chains.[2][9]
Data Presentation
The effectiveness of the functionalization is quantified by the change in the water contact angle.
| Surface Type | Treatment Stage | Water Contact Angle (θ) | Surface Property | Reference |
| Aluminum Oxide | After Cleaning & Hydroxylation | 15° ± 3° | Hydrophilic | [8] |
| Aluminum Oxide | After this compound Functionalization | 105° ± 5° | Hydrophobic | [7][8] |
Experimental Workflow Diagram
The following diagram illustrates the complete step-by-step workflow for the functionalization of aluminum oxide surfaces with this compound.
Caption: Workflow for Al₂O₃ surface functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. nanoscience.com [nanoscience.com]
- 7. biolinchina.com [biolinchina.com]
- 8. researchgate.net [researchgate.net]
- 9. smyntynava.onu.edu.ua [smyntynava.onu.edu.ua]
Application Notes and Protocols for Vapor Phase Deposition of Hexyltriethoxysilane for Uniform Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organosilanes are a cornerstone of surface engineering, enabling precise control over the chemical and physical properties of various substrates. Hexyltriethoxysilane (HTES) is an alkylsilane that forms a hydrophobic and stable monolayer, making it a candidate for applications in drug delivery, medical device coatings, and as a surface modifier in microfluidics. Vapor phase deposition of HTES offers a clean and solvent-free method to create highly uniform and covalently bonded monolayers.
This document provides detailed protocols and application notes for the vapor phase deposition of this compound to form uniform monolayers on hydroxylated surfaces such as silicon wafers and glass. The methodologies outlined are based on established principles for the vapor deposition of triethoxysilanes.
Data Presentation
Quantitative data for the vapor phase deposition of this compound is not extensively reported in peer-reviewed literature. The following table provides estimated parameters based on the known behavior of similar short-chain triethoxysilanes. Optimization of these parameters is crucial for specific substrates and applications.
| Parameter | Value | Notes |
| Precursor | This compound (HTES) | Purity > 95% is recommended. |
| Substrate | Silicon Wafer, Glass Slides | Must have a hydroxylated surface. |
| Deposition Temperature | 80 - 120 °C | Higher temperatures increase vapor pressure and reaction rate. |
| Deposition Pressure | 1 - 10 Torr (or static vacuum) | Low pressure facilitates vapor transport. |
| Deposition Time | 1 - 4 hours | Longer times can lead to thicker, less uniform layers. |
| Expected Monolayer Thickness | ~1 nm | Estimated based on the molecular length of HTES. |
| Expected Water Contact Angle | 90 - 100° | Indicates a hydrophobic surface. |
| Surface Roughness (RMS) | < 0.5 nm | A low value indicates a smooth, uniform monolayer. |
Experimental Protocols
Substrate Preparation: Cleaning and Hydroxylation
A pristine and well-hydroxylated substrate surface is critical for the formation of a high-quality, uniform HTES monolayer.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION!
-
Nitrogen gas (high purity)
-
Sonicator
-
Plasma cleaner (optional)
Protocol:
-
Sonication:
-
Place the substrates in a beaker with acetone and sonicate for 15 minutes.
-
Replace the acetone with isopropanol and sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
-
Piranha Etching (for silicon and glass substrates):
-
CAUTION: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a certified fume hood.
-
Slowly and carefully add the hydrogen peroxide to the sulfuric acid in a glass beaker. The solution will become very hot.
-
Immerse the cleaned substrates in the piranha solution for 30-60 minutes. This step removes organic residues and creates a high density of hydroxyl (-OH) groups on the surface.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Drying:
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For immediate use, proceed to the deposition step. If storing, keep the substrates in a clean, dry environment.
-
-
Alternative Hydroxylation (Optional):
-
Oxygen plasma treatment for 5-10 minutes can also be used to effectively clean and hydroxylate the surface.
-
Vapor Phase Deposition of this compound
This protocol describes the deposition of HTES in a vacuum oven or a dedicated chemical vapor deposition (CVD) reactor.
Materials:
-
Cleaned and hydroxylated substrates
-
This compound (HTES)
-
Vacuum oven or CVD reactor
-
Small glass vial or aluminum foil cup
-
Dry nitrogen or argon gas
Protocol:
-
Chamber Setup:
-
Place the cleaned and dried substrates inside the vacuum chamber.
-
Place a small, open container (e.g., a glass vial or an aluminum foil cup) containing 100-200 µL of HTES inside the chamber, ensuring it does not touch the substrates.
-
-
Deposition:
-
Seal the chamber and evacuate to a base pressure of <1 Torr.
-
Heat the chamber to the desired deposition temperature (e.g., 100 °C).
-
Allow the deposition to proceed for the desired time (e.g., 2 hours). The heat will increase the vapor pressure of the HTES, allowing it to fill the chamber and react with the hydroxylated substrate surfaces.
-
-
Post-Deposition Rinsing and Curing:
-
Turn off the heating and allow the chamber to cool to room temperature under vacuum.
-
Vent the chamber with a dry, inert gas (nitrogen or argon).
-
Remove the coated substrates and sonicate them in a non-polar solvent like anhydrous toluene or hexane for 5-10 minutes to remove any physisorbed (non-covalently bonded) HTES molecules.
-
Dry the substrates under a stream of nitrogen.
-
Cure the substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of stable siloxane bonds and remove residual water.
-
Characterization of the HTES Monolayer
The quality of the deposited HTES monolayer should be assessed using appropriate surface analysis techniques.
-
Water Contact Angle Goniometry: To verify the hydrophobicity of the surface. A uniform monolayer of HTES should result in a static water contact angle between 90° and 100°.
-
Ellipsometry: To measure the thickness of the monolayer. The expected thickness is approximately 1 nm.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and measure roughness. A well-formed monolayer will have a low root-mean-square (RMS) roughness, typically below 0.5 nm.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of the silane layer.
Visualization of Workflows and Relationships
Caption: Experimental workflow for HTES vapor phase deposition.
Using Hexyltriethoxysilane to improve adhesion between organic polymers and inorganic substrates.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing hexyltriethoxysilane as an adhesion promoter to improve the bond between organic polymers and inorganic substrates. This document outlines the fundamental mechanism, detailed experimental protocols for surface treatment, and summarizes the expected performance improvements.
Introduction to this compound as an Adhesion Promoter
This compound is an organofunctional silane that acts as a molecular bridge between inorganic substrates (such as glass, silica, and metal oxides) and organic polymers. Its bifunctional nature allows it to form a durable, covalent bond at the interface, significantly enhancing the adhesion and long-term stability of coatings, adhesives, and composite materials. The hexyl group provides a hydrophobic character to the treated surface, which can be advantageous in preventing moisture ingress at the interface.
Adhesion promoters are crucial in many advanced applications, including medical devices, drug delivery systems, and high-performance coatings, where the reliability of the polymer-substrate bond is critical. The mechanism of adhesion promotion by silanes involves the hydrolysis of the ethoxy groups in the presence of water to form reactive silanol groups. These silanols then condense with hydroxyl groups on the inorganic substrate surface to form stable siloxane (Si-O-Substrate) bonds. The organic functional group of the silane, in this case, the hexyl group, extends away from the surface and physically entangles or interacts with the organic polymer matrix.[1]
Mechanism of Action
The process of surface modification with this compound and subsequent adhesion to an organic polymer can be visualized as a multi-step process.
References
Application of Hexyltriethoxysilane in the Preparation of Water-Repellent Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyltriethoxysilane is an organosilane that is frequently utilized in the preparation of water-repellent, or hydrophobic, coatings. The molecule consists of a six-carbon hexyl group attached to a silicon atom, which is also bonded to three ethoxy groups. The ethoxy groups are hydrolyzable, meaning they can react with water to form silanol groups. These silanol groups can then condense with other silanol groups on a substrate surface or with each other to form a stable, cross-linked polysiloxane network. The non-polar hexyl groups orient away from the surface, creating a low-energy interface that repels water. This sol-gel process is a versatile and cost-effective method for creating thin, durable, and highly hydrophobic coatings on a variety of substrates, including glass, metals, polymers, and ceramics.
Principle of Action
The water-repellent properties of this compound-based coatings are a result of two primary factors: the low surface energy imparted by the hexyl groups and the potential for creating a rough surface topography. The long alkyl chains of the hexyl groups reduce the intermolecular forces between the coating and water molecules, leading to an increase in the contact angle of water droplets on the surface. By controlling the deposition parameters, a micro- or nano-scale roughness can be introduced, which can further enhance the hydrophobicity, leading to superhydrophobic surfaces with water contact angles exceeding 150°.
Key Applications
The hydrophobic and superhydrophobic surfaces created using this compound have a wide range of potential applications, including:
-
Self-cleaning surfaces: Water droplets readily roll off these surfaces, carrying away dirt and contaminants.
-
Anti-icing and anti-frosting: The reduced adhesion of water and ice can prevent or delay the formation of ice on surfaces.
-
Corrosion resistance: The hydrophobic barrier prevents water and corrosive agents from reaching the underlying substrate.
-
Moisture-resistant coatings for electronics: Protecting sensitive electronic components from damage due to humidity.
-
Anti-fouling surfaces: Reducing the adhesion of microorganisms and biomolecules in marine and biomedical applications.
Experimental Protocols
Herein, we provide detailed protocols for the preparation of water-repellent coatings using this compound and its analogs on various substrates.
Protocol 1: Preparation of a Hydrophobic Coating on Polyester Fabric using Hexyltrimethoxysilane (HTMS)
This protocol describes a one-step water-based sol-gel method to create a hydrophobic coating on polyester fabric.[1][2][3]
Materials:
-
Hexyltrimethoxysilane (HTMS)
-
Deionized water
-
Hydrochloric acid (HCl, as catalyst)
-
Polyester fabric substrates
-
Ethanol (for cleaning)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Pipettes
-
Dip-pad-cure apparatus (or equivalent for dip-coating and curing)
-
Oven
Procedure:
-
Substrate Preparation:
-
Cut the polyester fabric into the desired dimensions.
-
Clean the fabric by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.
-
Dry the fabric in an oven at 60°C for 1 hour.
-
-
Sol Preparation:
-
Prepare a series of HTMS and water mixtures with varying molar ratios (e.g., 1:3, 1:12, 1:20, 1:30, 1:40) in separate beakers.[1][2][3]
-
Add a catalytic amount of hydrochloric acid to each mixture to facilitate hydrolysis.
-
Stir the solutions vigorously at room temperature until a clear and homogeneous sol is formed.
-
-
Coating Deposition:
-
Immerse the cleaned and dried polyester fabric into the prepared sol for a specified duration (e.g., 5 minutes).
-
Pass the fabric through a padder to remove excess sol and ensure uniform coating.
-
Cure the coated fabric in an oven at a specific temperature and time (e.g., 120°C for 30 minutes).
-
-
Characterization:
-
Measure the water contact angle (WCA) to evaluate the hydrophobicity of the coated fabric.
-
Analyze the surface morphology using Scanning Electron Microscopy (SEM).
-
Confirm the chemical composition of the coating using Fourier-Transform Infrared Spectroscopy (FTIR) and Energy-Dispersive X-ray Spectroscopy (EDX).
-
Protocol 2: General Procedure for Sol-Gel Deposition of a Hydrophobic Coating on Glass or Metal Substrates
This protocol provides a general framework for creating a hydrophobic coating on glass or metal substrates using this compound.
Materials:
-
This compound
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Acid or base catalyst (e.g., HCl or NH₄OH)
-
Glass slides or metal coupons (e.g., aluminum)
-
Acetone and isopropanol (for cleaning)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Pipettes
-
Spin coater or dip coater
-
Oven or hot plate
Procedure:
-
Substrate Preparation:
-
Clean the substrates by sonicating in acetone, followed by isopropanol, each for 15 minutes.
-
Rinse the substrates thoroughly with deionized water and dry them with a stream of nitrogen or in an oven.
-
-
Sol Preparation:
-
In a beaker, mix this compound with ethanol in a defined molar ratio.
-
In a separate beaker, prepare a solution of deionized water and the chosen catalyst.
-
Slowly add the water-catalyst solution to the silane-ethanol mixture while stirring vigorously.
-
Continue stirring the solution for a specified period (e.g., 1-24 hours) to allow for hydrolysis and condensation reactions to proceed.
-
-
Coating Deposition:
-
Spin Coating: Place the cleaned substrate on the spin coater chuck. Dispense the sol onto the substrate and spin at a set speed (e.g., 2000-4000 rpm) for a specific duration (e.g., 30-60 seconds).
-
Dip Coating: Immerse the substrate into the sol at a constant withdrawal speed.
-
-
Curing:
-
Dry the coated substrates at a low temperature (e.g., 80°C) for 10-15 minutes to evaporate the solvent.
-
Cure the coatings at a higher temperature (e.g., 100-150°C) for 1-2 hours to promote the formation of a stable polysiloxane network.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on water-repellent coatings prepared using hexyl-substituted silanes.
Table 1: Water Contact Angles (WCA) of Hexyl-Silane Based Coatings on Different Substrates
| Precursor | Substrate | Molar Ratio (Silane:Water) | Curing Temperature (°C) | Curing Time (min) | Water Contact Angle (°) | Reference(s) |
| Hexyltrimethoxysilane | Polyester Fabric | 1:3 | 120 | 30 | 136.2 | [1][2][3] |
| Hexyltrimethoxysilane | Polyester Fabric | 1:12 | 120 | 30 | < 136.2 | [1][2][3] |
| Hexyltrimethoxysilane | Polyester Fabric | 1:20 | 120 | 30 | < 136.2 | [1][2][3] |
| Hexyltrimethoxysilane | Polyester Fabric | 1:30 | 120 | 30 | < 136.2 | [1][2][3] |
| Hexyltrimethoxysilane | Polyester Fabric | 1:40 | 120 | 30 | < 136.2 | [1][2][3] |
| Octyltriethoxysilane | Concrete | Not specified | Not specified | Not specified | ~141 | [4] |
Table 2: Effect of Curing Temperature on Water Contact Angle
| Precursor | Substrate | Curing Temperature (°C) | Water Contact Angle (°) |
| Epoxy/Fluorosilicone/PTFE | Not specified | 50 | Varies with PTFE content |
| Epoxy/Fluorosilicone/PTFE | Not specified | 70 | Varies with PTFE content |
| Epoxy/Fluorosilicone/PTFE | Not specified | 100-120 | Highest hydrophobicity |
| Epoxy/Fluorosilicone/PTFE | Not specified | 150 | Varies with PTFE content |
Table 3: Durability of Silane-Based Hydrophobic Coatings
| Coating Type | Substrate | Durability Test | Result | Reference(s) |
| Silane/Siloxane | Concrete | UV radiation, wet-dry cycles, thermal shocks, freeze-thaw cycles | Good durability under various aging conditions. | [2] |
| Silane/Siloxane with Fluorinated Additives | Carbonate Stones | Accelerated aging in climatic chambers | Most effective, compatible, and durable among tested coatings. | |
| UV Curable EP-POSS | Various | Outdoor exposure for 1 month | WCA decreased from 108.06° to 102.77°. | |
| Silane-based | Concrete | 35 months outdoor exposure | Still effective in repelling water. | [5] |
Visualizations
Experimental Workflow for Sol-Gel Coating
Caption: General workflow for preparing and characterizing a water-repellent coating.
Sol-Gel Chemistry of this compound
Caption: Key chemical reactions in the sol-gel process for forming a hydrophobic coating.
References
Application Notes and Protocols for Hexyltriethoxysilane Treatment of Nanoparticles to Enhance Dispersibility in Non-Polar Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nanoparticles often exhibit poor dispersibility in non-polar solvents due to their inherently hydrophilic surfaces, leading to agglomeration and limiting their application in areas such as advanced composites, coatings, and non-aqueous drug delivery systems.[1] Surface modification with organosilanes is a robust method to alter the surface chemistry of nanoparticles, rendering them more compatible with non-polar environments.[1] This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using hexyltriethoxysilane. The hexyl group provides a hydrophobic interface, significantly improving the dispersion of the nanoparticles in non-polar organic solvents.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of nanoparticles before and after surface modification with this compound. The data illustrates the enhanced dispersibility in non-polar solvents.
Table 1: Physicochemical Properties of Untreated vs. This compound-Treated Silica Nanoparticles.
| Parameter | Untreated Silica Nanoparticles | This compound-Treated Silica Nanoparticles |
| Appearance | White, hydrophilic powder, forms aggregates in non-polar solvents. | White, hydrophobic powder, readily disperses in non-polar solvents. |
| Surface Functionality | Dominated by hydrophilic silanol groups (Si-OH). | Surface covered with hydrophobic hexyl groups (Si-C₆H₁₃). |
| Contact Angle (Water) | < 20° | > 100° |
Table 2: Dispersibility of Untreated vs. This compound-Treated Silica Nanoparticles in Non-Polar Solvents.
| Solvent | Nanoparticle Type | Average Hydrodynamic Diameter (nm) [DLS] | Polydispersity Index (PDI) | Zeta Potential (mV) | Sedimentation Rate |
| Hexane | Untreated | > 1000 (aggregated) | > 0.7 | N/A (unstable) | Rapid |
| Treated | 100 - 150 | < 0.2 | -5 to +5 | Stable for > 24h | |
| Toluene | Untreated | > 1000 (aggregated) | > 0.8 | N/A (unstable) | Rapid |
| Treated | 110 - 160 | < 0.2 | -5 to +5 | Stable for > 24h | |
| Octane | Untreated | > 1000 (aggregated) | > 0.9 | N/A (unstable) | Rapid |
| Treated | 120 - 170 | < 0.25 | -5 to +5 | Stable for > 24h |
Note: The specific values presented in the tables are illustrative and can vary based on the initial nanoparticle size, concentration, and the specific conditions of the surface modification process.
Experimental Protocols
This section provides detailed methodologies for the surface modification of silica nanoparticles with this compound and subsequent characterization.
Protocol 1: Surface Modification of Silica Nanoparticles with this compound
Objective: To covalently attach hexyl groups to the surface of silica nanoparticles to render them hydrophobic.
Materials:
-
Silica nanoparticles (e.g., 100 nm average diameter)
-
This compound (HTES)
-
Anhydrous Toluene
-
Ethanol
-
Ammonium Hydroxide solution (28-30%)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Nanoparticle Pre-treatment and Activation:
-
Disperse 1 g of silica nanoparticles in 50 mL of ethanol in a round-bottom flask.
-
Sonicate the dispersion for 15 minutes to break up any initial agglomerates.
-
To activate the surface silanol groups, add 1 mL of ammonium hydroxide solution and stir for 1 hour at room temperature.
-
Centrifuge the nanoparticles to remove the supernatant. Wash the nanoparticles three times with ethanol and once with anhydrous toluene to remove residual water.
-
Finally, redisperse the activated nanoparticles in 50 mL of anhydrous toluene.
-
-
Silanization Reaction:
-
Transfer the nanoparticle suspension in anhydrous toluene to a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Place the setup under an inert atmosphere (nitrogen or argon).
-
Add a 10-fold molar excess of this compound relative to the estimated surface silanol groups.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours with vigorous stirring.
-
-
Purification of Modified Nanoparticles:
-
After the reaction, allow the mixture to cool to room temperature.
-
Centrifuge the suspension to pellet the modified nanoparticles.
-
Discard the supernatant containing excess silane.
-
Wash the nanoparticles three times with anhydrous toluene and then three times with ethanol to remove any unreacted silane and by-products.
-
Dry the final product in a vacuum oven at 60°C overnight.
-
Protocol 2: Characterization of Surface-Modified Nanoparticles
Objective: To confirm the successful surface modification and evaluate the dispersibility of the treated nanoparticles.
1. Fourier-Transform Infrared Spectroscopy (FTIR) Analysis:
-
Purpose: To confirm the presence of hexyl groups on the nanoparticle surface.
-
Procedure:
-
Acquire FTIR spectra of both untreated and HTES-treated silica nanoparticles.
-
Expected Results: The spectrum of the treated nanoparticles will show new characteristic peaks corresponding to the C-H stretching vibrations of the hexyl chains (typically in the 2850-2960 cm⁻¹ region), which will be absent in the spectrum of the untreated nanoparticles. A decrease in the intensity of the broad O-H stretching band (around 3400 cm⁻¹) of the surface silanol groups is also expected.[2][3][4][5][6]
-
2. Dynamic Light Scattering (DLS) Analysis:
-
Purpose: To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in a non-polar solvent.
-
Procedure:
-
Prepare dilute suspensions of both untreated and treated nanoparticles in the desired non-polar solvent (e.g., hexane, toluene).
-
Sonicate the suspensions briefly to ensure homogeneity.
-
Measure the particle size distribution and PDI using a DLS instrument.
-
Expected Results: Untreated nanoparticles will show a large hydrodynamic diameter and high PDI, indicative of aggregation.[7] In contrast, the treated nanoparticles should exhibit a smaller hydrodynamic diameter, close to their primary particle size, and a low PDI (<0.3), indicating a stable, monodisperse suspension.
-
3. Zeta Potential Measurement:
-
Purpose: To assess the surface charge and colloidal stability of the nanoparticles in non-polar solvents.
-
Procedure:
-
Use a specialized zeta potential analyzer capable of measurements in non-polar media.
-
Prepare dilute suspensions of the treated nanoparticles in the non-polar solvent of interest.
-
Expected Results: In low-dielectric constant non-polar solvents, the magnitude of the zeta potential is generally low.[8] Values close to zero are expected for stabilized particles, as the primary stabilization mechanism is steric hindrance from the alkyl chains rather than electrostatic repulsion.
-
4. Sedimentation Test:
-
Purpose: To visually assess the long-term dispersion stability.
-
Procedure:
-
Prepare suspensions of both untreated and treated nanoparticles in a non-polar solvent in sealed vials at the same concentration.
-
Allow the vials to stand undisturbed and visually inspect for sedimentation at regular time intervals (e.g., 1, 6, 12, 24 hours).
-
Expected Results: The untreated nanoparticles will quickly sediment, leaving a clear supernatant. The treated nanoparticles will remain well-dispersed for an extended period.
-
Mandatory Visualization
Caption: Experimental workflow for the surface modification of nanoparticles.
Caption: Mechanism of improved nanoparticle dispersibility.
References
- 1. How To Modify The Surface Of Nanoparticles - CD Bioparticles Blog [cd-bioparticles.net]
- 2. researchgate.net [researchgate.net]
- 3. cetjournal.it [cetjournal.it]
- 4. Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis | Chemical Engineering Transactions [cetjournal.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Influence on Zeta Potential of Stationary Phase—Mobile Phase Interface - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomolecule Immobilization using Hexyltriethoxysilane Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedure for immobilizing biomolecules on various substrates using Hexyltriethoxysilane (HTES) as a surface modification agent. The protocols detailed below are designed to create a hydrophobic self-assembled monolayer (SAM) that can be used for the direct adsorption of biomolecules or as a base for further functionalization.
Introduction
This compound (HTES) is an organosilane that forms a self-assembled monolayer on hydroxylated surfaces such as glass, silicon wafers, and metal oxides. The hexyl group creates a hydrophobic surface, which is effective for the immobilization of biomolecules through hydrophobic interactions. This method is particularly useful in the development of biosensors, protein arrays, and other diagnostic platforms where stable and oriented immobilization of proteins and other biomolecules is crucial. The choice of immobilization strategy often depends on the specific biomolecule and the intended application. While direct physical adsorption is a straightforward method, covalent attachment can provide a more robust and stable linkage.
Principle of Silanization
The immobilization process using HTES involves the hydrolysis of its ethoxy groups in the presence of water to form reactive silanol groups (-Si-OH). These silanols then condense with the hydroxyl groups (-OH) present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). Subsequently, adjacent silanol molecules on the surface can undergo lateral condensation to form a cross-linked, stable monolayer. This process transforms the initially hydrophilic substrate into a hydrophobic surface due to the exposed hexyl chains.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of substrates and the subsequent immobilization of biomolecules using this compound.
Protocol 1: Substrate Cleaning and Activation
A pristine and activated substrate surface is paramount for the formation of a uniform and stable silane monolayer.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen gas or clean, filtered air
-
Oven
Procedure:
-
Solvent Cleaning: a. Place the substrates in a beaker containing acetone. b. Sonicate for 15 minutes in an ultrasonic bath. c. Transfer the substrates to a beaker with isopropanol and sonicate for another 15 minutes. d. Rinse the substrates thoroughly with DI water.
-
Surface Activation (Piranha Etch): a. CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves. Never store piranha solution in a sealed container. b. Carefully immerse the cleaned substrates in the freshly prepared piranha solution for 30-60 minutes. This step removes organic residues and hydroxylates the surface. c. Carefully remove the substrates and rinse them extensively with DI water.
-
Drying: a. Dry the substrates under a stream of nitrogen or clean, filtered air. b. For optimal results, further dry the substrates in an oven at 110-120°C for 30 minutes to remove any residual water. c. Use the cleaned and activated substrates immediately for functionalization.
Protocol 2: Surface Functionalization with this compound (HTES)
This protocol describes the formation of a hydrophobic self-assembled monolayer of HTES on the activated substrate.
Materials:
-
Cleaned and activated substrates
-
This compound (HTES, reagent grade)
-
Anhydrous toluene or isopropanol (solvent)
-
Nitrogen gas or clean, filtered air
-
Oven
Procedure:
-
Silane Solution Preparation: a. In a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene or isopropanol. For example, add 1 mL of HTES to 99 mL of anhydrous solvent. b. Prepare the solution immediately before use to minimize hydrolysis and polymerization in the solution.
-
Substrate Immersion: a. Immerse the cleaned and activated substrates into the silane solution. b. Incubate for 1-2 hours at room temperature with gentle agitation. The reaction time can be optimized based on the substrate and desired monolayer density.
-
Washing: a. Remove the substrates from the silane solution. b. Rinse them sequentially with the anhydrous solvent (toluene or isopropanol) to remove any unbound silane. c. Rinse thoroughly with DI water.
-
Curing: a. Dry the functionalized substrates under a stream of nitrogen or clean, filtered air. b. Cure the silane layer by baking the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable siloxane network on the surface.
-
Storage: a. Store the HTES-functionalized substrates in a desiccator until further use to prevent contamination and degradation of the monolayer.
Protocol 3: Immobilization of Biomolecules via Physical Adsorption
This protocol is suitable for the direct immobilization of proteins and other biomolecules onto the hydrophobic HTES-modified surface.
Materials:
-
HTES-functionalized substrates
-
Biomolecule of interest (e.g., protein, antibody)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Biomolecule Solution Preparation: a. Prepare a solution of the biomolecule in a suitable buffer (e.g., PBS) at the desired concentration (typically in the range of 10-100 µg/mL). The optimal pH of the buffer should be close to the isoelectric point (IEP) of the protein to enhance hydrophobic interactions.[1]
-
Immobilization: a. Apply the biomolecule solution onto the HTES-functionalized surface. b. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.
-
Washing: a. Carefully wash the surface with the washing buffer to remove any non-specifically bound biomolecules.
-
Blocking: a. To prevent non-specific adsorption in subsequent steps, incubate the surface with a blocking solution for 30-60 minutes at room temperature.
-
Final Washing and Storage: a. Wash the surface again with the washing buffer. b. The surface with the immobilized biomolecule is now ready for use or can be stored in a suitable buffer at 4°C.
Data Presentation
The efficiency of biomolecule immobilization on HTES-functionalized surfaces can be influenced by the physicochemical properties of the biomolecule, such as its hydrophobicity and isoelectric point. The following table summarizes expected trends and provides a framework for comparing the immobilization of different biomolecules.
| Biomolecule | Type | Isoelectric Point (pI) | Expected Immobilization Efficiency on HTES | Characterization Method |
| Bovine Serum Albumin (BSA) | Protein | ~4.7 | High (especially at pH close to pI) | Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), Atomic Force Microscopy (AFM)[1] |
| Lysozyme | Protein | ~11.0 | High (especially at pH close to pI) | AFM[1] |
| Immunoglobulin G (IgG) | Protein | ~6.1-8.5 | Moderate to High | QCM, SPR, ELISA |
| Single-stranded DNA (ssDNA) | Nucleic Acid | Acidic | Low (direct adsorption) | Fluorescence Microscopy, SPR |
Note: The immobilization efficiency of DNA via direct adsorption on a hydrophobic surface is generally low due to its hydrophilic and negatively charged phosphate backbone. Covalent attachment methods are typically preferred for stable DNA immobilization.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the immobilization of biomolecules using this compound linkers.
Caption: Workflow for biomolecule immobilization using HTES.
Logical Relationship of Silanization Chemistry
The following diagram illustrates the chemical transformations occurring during the silanization process.
Caption: Chemical pathway of HTES surface functionalization.
References
Application Notes and Protocols for Creating Anti-Fingerprint Surfaces with Hexyltriethoxysilane Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating and characterizing anti-fingerprint surfaces using formulations based on Hexyltriethoxysilane (HETS). The protocols detailed below are designed to enable the formation of a hydrophobic and oleophobic self-assembled monolayer (SAM) on various substrates, thereby reducing the visibility of fingerprints and improving the ease of cleaning.
Introduction to Anti-Fingerprint Surfaces and this compound
Fingerprint residues, composed mainly of water, oils, salts, and amino acids, can compromise the aesthetic and functional properties of surfaces such as touch screens, optical lenses, and medical devices. Anti-fingerprint surfaces are designed to minimize the adhesion and visibility of these residues. This is typically achieved by creating a surface with low surface energy, which imparts both hydrophobic (water-repellent) and oleophobic (oil-repellent) properties.
This compound (C₆H₁₃Si(OC₂H₅)₃) is an organosilane that is well-suited for creating such surfaces. The triethoxysilane group undergoes hydrolysis in the presence of water to form reactive silanol groups (-Si-OH). These silanol groups can then covalently bond to hydroxyl (-OH) groups present on the surface of substrates like glass, silicon, or metal oxides. The hexyl group, a non-polar alkyl chain, orients away from the surface, forming a dense, low-energy monolayer that repels both water and oil.
Reaction Mechanism
The formation of a this compound SAM on a hydroxylated surface proceeds in two main steps:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) of HETS react with water molecules to form silanol groups (-OH) and ethanol as a byproduct. This reaction can be catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups undergo condensation reactions. This includes the formation of covalent Si-O-Substrate bonds with the hydroxyl groups on the substrate surface and the formation of Si-O-Si cross-links between adjacent HETS molecules, creating a stable and durable monolayer.
Experimental Protocols
The following protocols outline the procedures for substrate preparation, formulation of the HETS solution, coating application, and evaluation of the anti-fingerprint properties.
Substrate Preparation (Glass or Silicon)
A pristine and hydroxylated substrate surface is critical for the formation of a high-quality SAM.
Materials:
-
Glass slides or silicon wafers
-
Detergent solution
-
Deionized (DI) water
-
Isopropyl alcohol (IPA)
-
Acetone
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) - EXTREME CAUTION REQUIRED
-
Nitrogen or argon gas
-
Sonicator
-
Oven
Protocol:
-
Clean the substrates by sonicating them in a detergent solution for 15 minutes, followed by sequential sonication in DI water, acetone, and finally IPA for 15 minutes each.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
To maximize surface hydroxyl groups, perform a piranha etch. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment).
-
Immerse the dried substrates in freshly prepared piranha solution for 30-60 minutes.
-
Remove the substrates and rinse them copiously with DI water.
-
Dry the substrates in an oven at 110-120°C for at least 1 hour and allow them to cool to room temperature in a desiccator before use.
This compound Formulation
Materials:
-
This compound (HETS)
-
Anhydrous Toluene or Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Formulation:
-
Prepare a 1% (v/v) solution of HETS in an anhydrous solvent (e.g., toluene or ethanol). For example, add 1 mL of HETS to 99 mL of anhydrous toluene.
-
To promote hydrolysis, a small amount of an acidic catalyst can be added. For instance, a 95:5 (v/v) ethanol:water solution with a few drops of glacial acetic acid can be used as the solvent system.
-
Prepare the solution immediately before use to minimize premature hydrolysis and self-condensation of the silane in the solution.
Coating Application
Two common methods for applying the HETS solution are dip-coating and spin-coating.
3.3.1. Dip-Coating Protocol
Equipment:
-
Dip-coater
-
Beakers
Protocol:
-
Place the HETS solution in a dipping reservoir.
-
Immerse the prepared substrate into the solution at a constant speed (e.g., 100 mm/min).
-
Allow the substrate to dwell in the solution for a set period (e.g., 1-5 minutes) to ensure complete wetting.
-
Withdraw the substrate from the solution at a constant, slow speed (e.g., 20-50 mm/min). The withdrawal speed is a critical parameter that influences the coating thickness.
-
Allow the solvent to evaporate from the substrate.
3.3.2. Spin-Coating Protocol
Equipment:
-
Spin-coater
Protocol:
-
Place the prepared substrate on the spin-coater chuck.
-
Dispense a small amount of the HETS solution onto the center of the substrate (e.g., 100-500 µL for a 1-inch substrate).
-
Start the spin-coating program. A two-step process is often effective:
-
Spread Cycle: Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to evenly distribute the solution.
-
Thinning Cycle: Ramp up to a higher speed (e.g., 3000 rpm) and spin for 30-60 seconds to achieve the desired film thickness.
-
Post-Coating Curing and Cleaning
Protocol:
-
To promote the formation of covalent bonds and cross-linking within the SAM, cure the coated substrates by baking them in an oven at 110-120°C for 30-60 minutes.[1]
-
After curing, allow the substrates to cool to room temperature.
-
To remove any physisorbed (non-covalently bonded) silane molecules, rinse the coated substrates with the anhydrous solvent used for the formulation (e.g., toluene or ethanol).
-
Dry the final coated substrates with a stream of nitrogen or argon gas.
Visualization of Experimental Workflow
Caption: Workflow for creating and evaluating anti-fingerprint surfaces.
Data Presentation: Expected Performance
The following tables summarize the expected quantitative data for a surface coated with a this compound SAM. The values are representative and may vary based on the substrate and specific processing conditions.
Table 1: Contact Angle Measurements
| Test Liquid | Expected Contact Angle (θ) | Surface Property Indicated |
| Deionized Water | 95° - 110° | Hydrophobic |
| Diiodomethane | 50° - 70° | Oleophobic |
Table 2: Surface Energy
| Surface Energy Component | Typical Value (mN/m) |
| Dispersive Component (γd) | 20 - 25 |
| Polar Component (γp) | 1 - 5 |
| Total Surface Energy (γ) | 21 - 30 |
Table 3: Coating and Durability Parameters
| Parameter | Typical Value / Condition |
| Coating Thickness | 1 - 3 nm (monolayer) |
| Pencil Hardness | Dependent on substrate |
| Abrasion Resistance | Moderate to Good |
Characterization Protocols
Contact Angle Goniometry
Objective: To quantify the hydrophobicity and oleophobicity of the coated surface.
Equipment:
-
Contact Angle Goniometer with a dispensing system and camera.
Protocol:
-
Place the coated substrate on the sample stage.
-
Dispense a small droplet (e.g., 3-5 µL) of the test liquid (DI water or diiodomethane) onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
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Use the goniometer software to measure the static contact angle.
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Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average value.
Surface Free Energy Calculation
Objective: To determine the surface free energy of the coating, which is a key indicator of its anti-fingerprint properties.
Method: The Owens-Wendt-Rabel-Kaelble (OWRK) method is commonly used to calculate the surface free energy from the contact angles of at least two liquids with known polar and dispersive components (e.g., water and diiodomethane). The calculation is typically performed by the goniometer's software.
Durability Testing (Abrasion Test)
Objective: To assess the mechanical robustness of the anti-fingerprint coating.
Equipment:
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Abrasion tester (e.g., crockmeter or custom rig)
-
Standard abrasive material (e.g., steel wool, eraser, or microfiber cloth)
-
Weights
Protocol:
-
Measure the initial contact angles of the coated surface.
-
Mount the substrate in the abrasion tester.
-
Apply a specified load (e.g., 100g) to the abrasive material.
-
Perform a set number of abrasion cycles (e.g., 100, 500, 1000 cycles) over a defined area of the coating.
-
After the abrasion test, clean the surface to remove any debris.
-
Re-measure the contact angles on the abraded area.
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The change in contact angle is an indicator of the coating's durability. A smaller decrease in contact angle signifies higher durability.
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between the chemical structure of this compound and the resulting anti-fingerprint properties of the surface.
Caption: Relationship between HETS structure and anti-fingerprint properties.
References
Troubleshooting & Optimization
How to avoid hazy or opaque coatings with Hexyltriethoxysilane.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexyltriethoxysilane for surface modification. The primary focus is to address and resolve issues related to hazy or opaque coatings, ensuring the formation of clear, high-quality functionalized surfaces.
Troubleshooting Guide: Hazy or Opaque Coatings
The appearance of a hazy or opaque coating after applying this compound is a common issue that can typically be resolved by carefully controlling the experimental conditions. This guide provides a systematic approach to identify and rectify the root cause of the problem.
Logical Workflow for Troubleshooting Hazy Coatings
Caption: Troubleshooting workflow for hazy this compound coatings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hazy or opaque this compound coatings?
A1: The most common cause of hazy or opaque coatings is uncontrolled hydrolysis and polycondensation of this compound, either in the solution or on the substrate surface. This leads to the formation of polysiloxane aggregates rather than a uniform monolayer. High humidity is a major contributing factor to this issue.
Q2: How does humidity affect the coating process?
A2: this compound reacts with water in a process called hydrolysis, which is the first step in forming a bond with the substrate. However, excessive water, often from ambient humidity, can cause the silane molecules to react with each other in solution before they have a chance to bond to the surface. This premature self-condensation results in the formation of insoluble oligomers and polymers that deposit on the surface, causing a hazy or milky appearance. It is recommended to work in a controlled low-humidity environment, such as a glove box or under a dry nitrogen atmosphere.
Q3: What role does substrate cleanliness play in coating quality?
A3: Substrate cleanliness is critical for achieving a uniform and transparent coating. The surface must be free of organic residues, dust, and other contaminants. These contaminants can mask the surface hydroxyl groups that are necessary for the silane to bind, leading to non-uniform coating and potential haze. A rigorous cleaning procedure is essential before attempting to apply the silane.
Q4: Can the concentration of this compound in the solution affect coating clarity?
A4: Yes, the concentration of this compound is a critical parameter. A concentration that is too high can promote intermolecular condensation, leading to the formation of aggregates and a thick, hazy layer instead of a monolayer. It is advisable to start with a low concentration (e.g., 1-2% v/v in an anhydrous solvent) and optimize from there.
Q5: What is the importance of using a freshly prepared silane solution?
A5: this compound is sensitive to moisture. Once mixed with a solvent, it will begin to hydrolyze, even with trace amounts of water. A solution that has been stored for an extended period, especially if not under strictly anhydrous conditions, will likely contain partially hydrolyzed and condensed silane species. Using such a solution will almost certainly result in a hazy coating. Therefore, it is imperative to prepare the silane solution immediately before use.
Q6: How should the coated substrate be cured?
A6: Curing is a crucial step to stabilize the silane layer. After the application of this compound, a thermal curing step is typically recommended to promote covalent bond formation with the substrate and cross-linking within the silane layer. The optimal curing temperature and time will depend on the substrate and the desired properties of the coating. Insufficient curing can leave a weakly bound, unstable layer, while excessive heat can potentially damage the substrate or the silane itself. A typical starting point for curing is at an elevated temperature (e.g., 100-120°C) for a defined period (e.g., 30-60 minutes).
Data Summary
The following table summarizes key parameters and their impact on the quality of this compound coatings.
| Parameter | Recommended Condition | Rationale for Avoiding Haze |
| Ambient Humidity | As low as possible (e.g., < 30% RH) | Minimizes premature hydrolysis and self-condensation in solution. |
| Substrate Preparation | Rigorous cleaning (e.g., piranha solution, plasma cleaning) followed by thorough drying. | Ensures a high density of reactive surface hydroxyl groups for uniform silane bonding. |
| Silane Solution Age | Freshly prepared immediately before use. | Avoids the use of solutions containing pre-hydrolyzed and condensed silane aggregates. |
| This compound Concentration | Low (e.g., 1-2% v/v in an anhydrous solvent). | Reduces the likelihood of intermolecular condensation and aggregate formation. |
| Application Method | Uniform and controlled (e.g., spin coating, dip coating). | Promotes the formation of a thin, even layer and prevents pooling of the solution. |
| Curing Temperature | Optimized for the specific substrate (e.g., 100-120°C). | Facilitates covalent bond formation and stabilizes the coating. |
| Curing Time | Sufficient for complete reaction (e.g., 30-60 minutes). | Ensures a durable and stable silane layer. |
| Post-Application Rinsing | Thorough rinsing with an appropriate anhydrous solvent. | Removes any unbound silane molecules and polysiloxane aggregates. |
Experimental Protocols
Protocol 1: Cleaning of Glass Substrates
-
Place the glass slides in a staining jar.
-
Submerge the slides in a 2% (v/v) solution of laboratory detergent in deionized water and sonicate for 20 minutes.
-
Rinse the slides thoroughly with deionized water (at least 10-15 times).
-
For a more rigorous clean, immerse the slides in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the slides extensively with deionized water.
-
Dry the slides in an oven at 110°C for at least 1 hour and allow them to cool to room temperature in a desiccator before use.
Protocol 2: Application of this compound for a Clear Coating
-
Work in a controlled environment with low humidity (e.g., a glove box purged with nitrogen).
-
Prepare a 1% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or anhydrous ethanol) in a clean, dry glass container.
-
Immerse the pre-cleaned and dried substrates in the freshly prepared silane solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed silane.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.
-
Allow the substrates to cool to room temperature before further use or characterization.
Signaling Pathways and Experimental Workflows
Hydrolysis and Condensation Pathway of this compound
Caption: Reaction pathway of this compound leading to surface functionalization or haze formation.
The effect of water concentration on Hexyltriethoxysilane hydrolysis and self-condensation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the hydrolysis and self-condensation of Hexyltriethoxysilane (HTES), with a particular focus on the impact of water concentration.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of water in the hydrolysis of this compound (HTES)?
Water is an essential reactant in the hydrolysis of HTES. It cleaves the silicon-oxygen bond of the ethoxy groups (-OCH2CH3), replacing them with hydroxyl groups (-OH) to form hexylsilanetriol and ethanol as a byproduct. This reaction is the initial and often rate-limiting step in the subsequent self-condensation process, which leads to the formation of a polysiloxane network (-Si-O-Si-).
Q2: How does the concentration of water influence the rate of HTES hydrolysis?
The concentration of water, typically expressed as the molar ratio of water to silane (r), significantly impacts the hydrolysis rate. Generally, increasing the water-to-silane ratio accelerates the hydrolysis reaction.[1] However, due to the low solubility of the non-polar this compound in water, an excessive amount of water can cause phase separation, which may inhibit the reaction.[1] The optimal water concentration is also dependent on other factors such as the co-solvent, catalyst, and reaction temperature.[1]
Q3: What is the effect of varying water concentration on the final polysiloxane product?
The water-to-silane ratio is a critical parameter that influences the structure of the resulting polysiloxane.[1]
-
Low water concentrations tend to favor the formation of more linear and less branched oligomers.
-
High water concentrations can lead to the formation of more highly branched, cross-linked, and potentially cyclic siloxane structures.[1]
Q4: Is a catalyst necessary for the hydrolysis of HTES?
While HTES can undergo hydrolysis without a catalyst, the reaction is typically very slow.[1] To achieve practical reaction times, acidic or basic catalysts are almost always employed.
-
Acidic catalysts (e.g., hydrochloric acid) protonate the ethoxy groups, making them better leaving groups and accelerating hydrolysis.[1]
-
Basic catalysts (e.g., ammonia) generate hydroxide ions, which act as nucleophiles and attack the silicon atom.
Q5: How does pH affect the rates of hydrolysis and condensation?
The pH of the reaction medium has a pronounced effect on both hydrolysis and condensation rates.
-
Hydrolysis is generally fastest under acidic (pH < 4) and basic (pH > 7) conditions, with the minimum rate occurring around neutral pH.
-
Condensation is typically slowest at a pH of around 4. Therefore, acidic conditions are often used to promote hydrolysis while minimizing the rate of condensation.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis and self-condensation of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Hydrolysis | 1. Insufficient Water: The stoichiometric amount of water was not present to fully hydrolyze the ethoxy groups. 2. Suboptimal pH: The pH of the reaction mixture is not conducive to rapid hydrolysis. 3. Low Reaction Temperature: The reaction temperature is too low to achieve a reasonable hydrolysis rate. | 1. Ensure a stoichiometric excess of water is used. If using a co-solvent like ethanol, verify that the water concentration is sufficient to drive the reaction to completion. 2. Adjust the pH of the solution. An acidic pH (around 4-5) is often recommended to accelerate hydrolysis while slowing condensation. Conduct small-scale trials to find the optimal pH for your specific system. 3. Increase the reaction temperature moderately (e.g., to 40-60 °C) to enhance the hydrolysis rate. |
| Cloudy Solution or Precipitation (Phase Separation) | 1. Excess Water: Due to the hydrophobic nature of the hexyl group, high concentrations of water can lead to the insolubility of HTES and its oligomers.[1] 2. Rapid Condensation: Uncontrolled condensation can lead to the formation of large, insoluble polysiloxane networks. | 1. Reduce the initial water concentration. Consider a stepwise addition of water to control the reaction. 2. Use a co-solvent (e.g., ethanol, isopropanol) to improve the solubility of the silane and its hydrolysis products. 3. Adjust the pH to a range where condensation is slower (e.g., pH 4-5) to allow for more controlled growth of the polysiloxane network. |
| Inconsistent Surface Coating or Material Properties | 1. Variable Hydrolysis/Condensation Rates: Inconsistent reaction conditions (temperature, pH, water concentration) lead to batch-to-batch variability. 2. Inhomogeneous Reaction Mixture: Poor mixing can result in localized differences in reactant concentrations. | 1. Precisely control all reaction parameters, including temperature, pH, and the molar ratios of reactants. 2. Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous solution. 3. Consider using in-situ monitoring techniques like FTIR to track the reaction progress and ensure consistency. |
Quantitative Data
Direct quantitative kinetic data for this compound is not widely available in the literature. However, the following table provides representative data for the closely related Methyltriethoxysilane (MTES) to illustrate the effect of pH and solvent on hydrolysis. These values can serve as a useful baseline for designing experiments with HTES.
Table 1: Effect of pH on the Hydrolysis Rate of Alkoxysilanes
| pH Range | Effect on Hydrolysis Rate |
| < 4 | Rate increases with decreasing pH. |
| 4 - 7 | Minimum hydrolysis rate. |
| > 7 | Rate increases with increasing pH. |
Table 2: Effect of Solvent on the Hydrolysis of Methyltriethoxysilane (MTES) in an Alkaline System
| Solvent | Time for Complete Disappearance of MTES (min) |
| Methanol | 30 |
| Ethanol | 60 |
| Dioxane | 120 |
| DMF | >150 |
Experimental Protocols
The following are detailed methodologies for monitoring the hydrolysis and condensation of HTES. These protocols are adapted from studies on similar alkoxysilanes.
Protocol 1: In-Situ ATR-FTIR Monitoring of HTES Hydrolysis and Condensation
This protocol is suitable for real-time monitoring of the reaction in the liquid phase.
I. Materials and Reagents
-
This compound (HTES)
-
Ethanol (or other suitable co-solvent), anhydrous
-
Deionized Water
-
Catalyst (e.g., 0.1 M Hydrochloric acid)
II. Equipment
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe
-
Reaction vessel with a magnetic stirrer and temperature control
III. Procedure
-
System Preparation: Ensure the FTIR spectrometer and ATR probe are clean and dry. Purge the spectrometer with dry nitrogen to minimize atmospheric interference.
-
Background Spectrum: In the reaction vessel, prepare the initial solution containing the co-solvent, water, and catalyst. Immerse the ATR probe and collect a background spectrum.
-
Reaction Initiation: Add a precise amount of HTES to the reaction vessel to start the hydrolysis and condensation.
-
Data Acquisition: Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 1-2 minutes) over a spectral range of 4000-600 cm⁻¹.
-
Data Analysis: Monitor the changes in the absorbance of the characteristic peaks to track the reaction progress.
Table 3: Key FTIR Bands for Monitoring HTES Hydrolysis and Condensation
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Interpretation |
| ν(Si-O-C) | ~960 and ~1105 | Disappearance indicates hydrolysis of ethoxy groups. |
| ν(Si-OH) | ~930 and ~3400 | Appearance and subsequent decrease indicate the formation and consumption of silanol intermediates. |
| ν(Si-O-Si) | ~1040-1130 | Appearance indicates the formation of siloxane bonds through condensation. |
| δ(H₂O) | ~1640 | Monitors water consumption. |
Protocol 2: Monitoring HTES Hydrolysis and Condensation by ¹H NMR Spectroscopy
I. Sample Preparation
-
Prepare a stock solution of HTES in a deuterated solvent (e.g., acetone-d₆).
-
In an NMR tube, mix the HTES stock solution with the deuterated solvent and a precise amount of D₂O to achieve the desired water-to-silane molar ratio.
-
If a catalyst is used, add a small, precise amount to the NMR tube.
II. NMR Analysis
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the quartet signal corresponding to the methylene protons (-O-CH₂-CH₃) of the ethoxy group (around 3.8 ppm) and the appearance of the quartet signal for ethanol (around 3.6 ppm).
-
The rate of hydrolysis can be quantified by integrating these peaks and plotting their relative concentrations over time.
Visualizations
References
Preventing aggregation of Hexyltriethoxysilane in solution.
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the aggregation of Hexyltriethoxysilane in solution. Find answers to frequently asked questions and troubleshoot common experimental issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What causes this compound to aggregate or form a gel in my solution?
A1: Aggregation of this compound is a two-step chemical process involving hydrolysis and condensation.[1][2] First, the ethoxy groups (-OC₂H₅) on the silicon atom react with water to form reactive silanol groups (-OH), releasing ethanol as a byproduct.[3] This initial step is called hydrolysis. Subsequently, these unstable silanol groups react with each other to form stable siloxane bonds (Si-O-Si), which leads to the formation of larger molecules (oligomers) and, eventually, a cross-linked network or gel.[4][5] This second step is known as condensation.
Q2: What are the primary factors that influence the stability of a this compound solution?
A2: The stability of this compound solutions is primarily governed by the following factors:
-
Presence of Water: Water is necessary to initiate the hydrolysis process, which is the first step toward aggregation.[3] The compound is stable in dry, aprotic (non-reactive) solvents.[6]
-
pH of the Solution: The pH level critically affects the rates of both hydrolysis and condensation. Hydrolysis is generally fastest under acidic or basic conditions and slowest at a neutral pH of 7.[7][8] Conversely, condensation is significantly promoted in basic conditions and is slowest at a slightly acidic pH of around 4.0.[7]
-
Solvent Choice: Using an alcohol as a solvent that matches the silane's alkoxy groups (e.g., ethanol for this compound) can help stabilize the solution by preventing transesterification.[6]
-
Temperature: Higher temperatures accelerate both hydrolysis and condensation rates. Storing solutions at lower temperatures (e.g., in a refrigerator) can improve stability.[4]
-
Concentration: Higher concentrations of the silane can increase the likelihood and rate of condensation reactions.[7]
-
Contaminants: The presence of certain metal ions, such as Fe³⁺, can catalyze the condensation reaction and significantly reduce the stability of the solution.[9]
Q3: Can I prepare a stable, ready-to-use aqueous solution of this compound?
A3: While this compound is insoluble in water, it is possible to prepare a relatively stable aqueous solution through a process called pre-hydrolysis.[3] This involves carefully mixing the silane with water, often with a co-solvent and pH adjustment. By controlling the pH to a mildly acidic range (e.g., 4.0-5.0), you can encourage the initial hydrolysis step while minimizing the subsequent condensation, resulting in a solution of reactive silanols that can remain stable for a limited period.[4][7] However, these solutions have a finite shelf-life and should ideally be used fresh.
Section 2: Troubleshooting Guide
Problem: My this compound solution turned cloudy or formed a gel immediately upon adding it to water.
| Probable Cause | Recommended Solution |
| Uncontrolled Hydrolysis and Condensation: The silane was added to a neutral or basic aqueous solution, causing extremely rapid reactions. | Prepare a pre-hydrolyzed solution. Adjust the pH of the deionized water to 4.0-5.0 with an acid (e.g., acetic acid) before adding the silane. This slows the condensation rate significantly.[7] |
| Poor Solubility: this compound is insoluble in water, leading to phase separation and localized high concentrations that rapidly hydrolyze and condense.[3] | Use a water-miscible co-solvent like ethanol or isopropanol. Prepare a solution of the silane in the alcohol first, and then add this mixture to the acidified water. Using ethanol, the byproduct of hydrolysis, can also help stabilize the solution.[6] |
Problem: My pre-hydrolyzed aqueous silane solution becomes unstable and gels after a few hours or days.
| Probable Cause | Recommended Solution |
| Incorrect pH: The pH may be too high ( > 5.0), which accelerates the condensation of silanol groups.[7] | Verify and maintain the solution pH between 4.0 and 5.0. Buffer the solution if necessary. |
| High Storage Temperature: The solution is stored at room temperature, accelerating the condensation reaction. | Store the prepared solution in a refrigerator (2-8 °C) to slow down the condensation process and extend its usable life.[4] |
| High Concentration: A high concentration of silane increases the probability of intermolecular condensation. | Prepare more dilute solutions (e.g., 0.5-2% by weight). Use the solution shortly after preparation for best results. |
| Contamination: The water or container used may have contaminants (like metal ions) that catalyze condensation.[9] | Always use high-purity deionized water and thoroughly clean all glassware before use. |
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution (Pre-hydrolysis)
This protocol creates an aqueous solution of hydrolyzed this compound that is relatively stable for a limited time.
-
Prepare the Aqueous Phase: In a clean glass container, take 94 parts by volume of deionized water.
-
Adjust pH: Add 1 part by volume of ethanol (as a co-solvent). While stirring, slowly add a weak acid, such as acetic acid, dropwise until the pH of the solution is stable between 4.0 and 4.5.
-
Add Silane: Slowly add 5 parts by volume of this compound to the acidified water-alcohol mixture under vigorous stirring.
-
Hydrolyze: Continue stirring the solution for at least 60 minutes to allow for sufficient hydrolysis of the ethoxy groups. The solution should appear clear and homogenous.
-
Storage: Store the solution in a tightly sealed container in a refrigerator (2-8 °C). It is recommended to use this solution within 24-48 hours for optimal reactivity.
Protocol 2: Preparation of a Solution in an Anhydrous Organic Solvent
This protocol is for applications where the presence of water is undesirable until the point of application.
-
Select Solvent: Choose a dry, aprotic solvent such as toluene or anhydrous ethanol.[6] If using ethanol, ensure it is water-free to prevent premature hydrolysis.
-
Drying: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture, add the desired amount of this compound to the anhydrous solvent.
-
Mixing: Stir until the solution is homogenous.
-
Storage: Store the solution in a tightly sealed container with a desiccant, away from heat and sources of ignition.[3] This solution is stable as long as it is protected from moisture.
Section 4: Data and Visualizations
Quantitative Data Summary
Table 1: Influence of pH on Reaction Rates for Alkoxysilanes
| pH Range | Hydrolysis Rate | Condensation Rate | Solution Stability |
| < 3 (Acidic) | Fast | Moderate | Poor |
| 4 - 5 (Mildly Acidic) | Moderate | Slowest | Optimal for Stability [7] |
| 6 - 8 (Neutral) | Slowest [8] | Moderate to Fast | Poor to Moderate |
| > 9 (Basic) | Fast | Fastest | Very Poor (Rapid Gelation) |
Table 2: Solvent Selection Guide for this compound
| Solvent Type | Recommended Solvents | Suitability & Rationale |
| Aprotic (Anhydrous) | Toluene, Hexane | Excellent for long-term storage. Prevents hydrolysis by excluding water.[6] |
| Alcohols (Anhydrous) | Ethanol, Isopropanol | Good. Use alcohol matching the alkoxy group (ethanol) to prevent transesterification.[6] Must be anhydrous for storage. |
| Aqueous (with pH control) | Water/Ethanol mixture | For immediate use. Requires pre-hydrolysis at pH 4-5 for temporary stability. |
| Protic Solvents (Uncontrolled) | Water (neutral/basic) | Unsuitable. Causes rapid, uncontrolled hydrolysis and condensation. |
Diagrams
Caption: The two-step mechanism of this compound aggregation.
Caption: A logical workflow for troubleshooting unstable solutions.
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. afinitica.com [afinitica.com]
- 9. Key factors influencing the stability of silane solution during long-term surface treatment on carbon steel (Journal Article) | ETDEWEB [osti.gov]
How to achieve a uniform monolayer with Hexyltriethoxysilane instead of multilayers.
Welcome to the technical support center for achieving high-quality, uniform self-assembled monolayers (SAMs) with Hexyltriethoxysilane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome common challenges such as multilayer formation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for this compound monolayer formation?
A1: The formation of a this compound SAM is a multi-step process. First, the triethoxy groups (-OCH2CH3) on the silicon atom hydrolyze in the presence of trace amounts of water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups (-OH) present on the substrate surface (like silicon oxide, glass, or mica), forming a stable covalent bond (Si-O-Si). Subsequently, adjacent chemisorbed molecules can cross-link with each other, creating a uniform, covalently bound monolayer.
Q2: Why do I get multilayers instead of a uniform monolayer?
A2: Multilayer formation is a common issue that arises from uncontrolled polymerization of the this compound molecules in the bulk solution before or during deposition on the substrate. The primary cause is an excess of water in the reaction solvent, which promotes intermolecular condensation of silane molecules, leading to the formation of polysiloxane aggregates that then deposit on the surface.
Q3: How critical is the water concentration in the solvent?
A3: The concentration of water is arguably the most critical factor in forming a high-quality monolayer. A small, controlled amount of water is essential for the initial hydrolysis of the ethoxy groups, which activates the silane for binding to the surface. However, excessive water leads to rapid polymerization in the solution, resulting in the deposition of aggregates and the formation of a rough, non-uniform multilayer film.
Q4: What is the importance of substrate preparation?
A4: Proper substrate preparation is crucial for achieving a dense and uniform monolayer. The substrate surface must be clean and possess a sufficient density of hydroxyl (-OH) groups to serve as anchoring points for the silane molecules. Inadequate cleaning can leave organic residues that block binding sites, while insufficient hydroxylation will result in a low-density, poorly-ordered monolayer.
Troubleshooting Guide
This section addresses specific problems you may encounter during the silanization process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of Hazy/White Film (Multilayers) | 1. Excess water in the solvent. 2. Silane concentration is too high. 3. Reaction time is excessively long. | 1. Use anhydrous solvents and control the humidity of the reaction environment. Consider adding a desiccant or performing the reaction in a glove box. 2. Reduce the this compound concentration to the recommended range (e.g., 0.1-1% v/v). 3. Optimize and shorten the immersion time. |
| Poor Surface Coverage / Incomplete Monolayer | 1. Insufficiently hydroxylated substrate. 2. Inadequate cleaning of the substrate. 3. Silane concentration is too low. 4. Reaction time is too short. | 1. Ensure the substrate is properly activated (e.g., using piranha etch, UV/Ozone, or oxygen plasma) to generate a high density of hydroxyl groups. 2. Implement a rigorous cleaning protocol to remove all organic contaminants. 3. Increase the silane concentration within the optimal range. 4. Increase the reaction time, monitoring the surface coverage with appropriate characterization techniques. |
| Low Reproducibility Between Experiments | 1. Inconsistent water content in the solvent. 2. Variations in ambient humidity and temperature. 3. Inconsistent substrate cleaning or activation. | 1. Use freshly opened anhydrous solvents for each experiment or dry the solvent before use. 2. Perform the deposition in a controlled environment (e.g., a glove box with controlled humidity). 3. Standardize the substrate preparation protocol, including timings and reagent purity. |
Experimental Protocols & Methodologies
Protocol 1: Substrate Hydroxylation (Piranha Etch - Caution!)
Objective: To clean and generate a high density of hydroxyl groups on silicon-based substrates.
Materials:
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Substrate (e.g., silicon wafer, glass slide)
-
Teflon substrate holder
-
Beakers
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Place the substrate in a Teflon holder.
-
Prepare the Piranha solution by carefully and slowly adding 1 part H₂O₂ to 3 parts H₂SO₄ in a glass beaker. Warning: This solution is extremely corrosive and exothermic. Always add peroxide to acid. Use appropriate personal protective equipment (PPE), including a face shield, lab coat, and acid-resistant gloves, and work inside a fume hood.
-
Immerse the substrate in the Piranha solution for 15-30 minutes.
-
Remove the substrate and rinse it extensively with DI water.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
Use the substrate immediately for the silanization reaction.
Protocol 2: this compound Monolayer Deposition
Objective: To form a uniform self-assembled monolayer of this compound.
Materials:
-
Hydroxylated substrate
-
This compound
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Coplin jars or beakers with covers
-
Ultrasonic bath
-
Nitrogen gas stream
Procedure:
-
Prepare a 0.5% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container.
-
Immediately immerse the freshly hydroxylated and dried substrate into the silane solution.
-
Cover the container to minimize exposure to atmospheric moisture.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
After immersion, remove the substrate and rinse it with fresh anhydrous toluene to remove any physisorbed molecules.
-
Perform a final rinse with ethanol or isopropanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
Optional but recommended: Cure the SAM by baking at 110-120°C for 30-60 minutes to promote cross-linking and remove residual water.
Visualizing the Process
The following diagrams illustrate the key chemical pathways and the recommended experimental workflow.
Caption: Chemical pathway for this compound monolayer formation.
Caption: Recommended experimental workflow for achieving a uniform monolayer.
Technical Support Center: Improving the Stability of Hexyltriethoxysilane Coatings in Aqueous Environments
For Researchers, Scientists, and Drug Development Professionals
Hexyltriethoxysilane is a versatile organosilane compound used to create hydrophobic coatings on various substrates. These coatings are crucial in applications ranging from protecting sensitive electronic components to modifying the surface properties of biomedical devices. However, maintaining the integrity and stability of these coatings in aqueous environments presents a significant challenge. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the application and use of this compound coatings.
1. Problem: Coating Delamination or Peeling After Aqueous Exposure
-
Question: My this compound coating appears well-formed initially but detaches from the substrate after immersion in water. What could be the cause?
-
Answer: Coating delamination is often a result of poor adhesion between the silane layer and the substrate. Several factors can contribute to this issue:
-
Inadequate Surface Preparation: The substrate must be exceptionally clean to ensure proper bonding. Any organic residues or contaminants can obstruct the reaction between the silane and the surface hydroxyl groups.[1]
-
Insufficient Surface Hydroxylation: The coating relies on the presence of hydroxyl (-OH) groups on the substrate for covalent bonding. Some materials may require an activation step to generate a sufficient density of these groups.[2]
-
Incorrect Silane Concentration: Using a silane concentration that is too high can lead to the formation of thick, unstable multilayers that are prone to cohesive failure.[1][3]
-
2. Problem: Inconsistent Coating Thickness or Non-Uniformity
-
Question: I'm observing unevenness in my coating, leading to variable performance across the substrate. How can I achieve a more uniform layer?
-
Answer: A non-uniform coating can arise from several factors during the application process:
-
Environmental Factors: High humidity can cause the silane to hydrolyze and self-condense prematurely in the solution before it can bond to the surface.[1]
-
Improper Application Technique: The method of application, such as dipping, spraying, or spin-coating, needs to be optimized to ensure even coverage.[3]
-
Silane Aggregation: If the silane solution is not fresh or is prepared incorrectly, aggregates can form and deposit unevenly on the surface.[2]
-
3. Problem: Poor or Diminishing Hydrophobicity
-
Question: The coated surface is not as hydrophobic as expected, or its hydrophobicity decreases over time in water. What is happening?
-
Answer: A lack of hydrophobicity can be due to an incomplete or degraded coating:
-
Incomplete Silanization: The reaction time or temperature may be insufficient for a complete monolayer to form, leaving exposed hydrophilic areas on the substrate.
-
Sub-optimal Curing: A post-application curing step is often necessary to drive the condensation reaction and form a stable siloxane network. Insufficient curing can result in a less durable and less hydrophobic layer.[1]
-
Hydrolytic Degradation: Over time, water can hydrolyze the Si-O-Si bonds that form the coating's backbone, leading to a gradual loss of the hydrophobic hexyl groups from the surface.
-
4. Problem: Visible Defects (e.g., Haze, Cracks, or "White Spots")
-
Question: My coating has a hazy appearance or shows visible cracks after curing. What causes these defects?
-
Answer: These defects often point to issues with the silane solution or the curing process:
-
Excessive Silane Concentration: A high concentration can lead to the formation of a thick, brittle layer that is prone to cracking upon drying and curing.[3]
-
Rapid Solvent Evaporation: If the solvent evaporates too quickly, it can induce stress in the forming film, causing cracks.
-
Moisture Contamination: Uncontrolled moisture in the silane solution or on the substrate can lead to rapid, localized polymerization, resulting in a hazy or non-uniform appearance.
-
Frequently Asked Questions (FAQs)
1. What is the primary degradation mechanism for this compound coatings in aqueous environments?
The primary degradation mechanism is the hydrolysis of the siloxane (Si-O-Si) bonds that form the cross-linked network of the coating and the Si-O-Substrate bonds that anchor the coating.[4] This reaction is the reverse of the condensation process that forms the coating. The presence of water, especially at non-neutral pH, can catalyze the breaking of these bonds, leading to the detachment of silane molecules and the eventual failure of the coating.
2. How does the pH of the aqueous environment affect the stability of the coating?
The pH of the aqueous environment significantly influences the rate of hydrolysis and, therefore, the stability of the coating. The hydrolysis of alkoxysilanes is catalyzed by both acids and bases.[5] Generally, the rate of hydrolysis is slowest around a neutral pH of 7 and increases under both acidic and basic conditions.[5] Silanols are most stable around a pH of 3.[6]
3. Can the curing process be optimized to enhance stability in water?
Yes, optimizing the curing process is critical for improving the coating's stability. A proper curing step, typically involving elevated temperatures (e.g., 100-120°C), promotes the formation of a more extensively cross-linked and stable siloxane network.[1][7] This increased cross-linking density reduces the susceptibility of the coating to hydrolysis by water molecules.
4. What role does the substrate material play in the long-term stability of the coating?
The substrate material is crucial as it forms the foundation for the coating. The density and accessibility of surface hydroxyl groups determine the initial bond strength. Substrates with a high density of hydroxyl groups, such as glass or silicon wafers, tend to form more stable bonds with the silane. For substrates with fewer hydroxyl groups, a surface activation or priming step may be necessary to improve adhesion and long-term stability.
Quantitative Data Summary
The following tables summarize key data related to the stability of silane coatings.
Table 1: Influence of Curing Temperature on Coating Properties
| Curing Temperature (°C) | Water Contact Angle (°) | Corrosion Resistance | Relative Hardness |
| 25 | 85 ± 2 | Low | 1.0 |
| 80 | 95 ± 3 | Moderate | 1.5 |
| 120 | 105 ± 2 | High | 2.0 |
Note: Data are representative values compiled from typical organosilane coating studies. Actual values may vary based on the specific substrate and experimental conditions.
Table 2: Effect of pH on the Hydrolysis Rate of Siloxane Bonds
| pH of Aqueous Solution | Relative Rate of Hydrolysis | Expected Coating Lifetime |
| 2 | High | Short |
| 4 | Low | Long |
| 7 | Very Low | Very Long |
| 10 | High | Short |
| 12 | Very High | Very Short |
Note: This table illustrates the general trend of pH-dependent hydrolysis for siloxane bonds.
Detailed Experimental Protocols
Protocol 1: Substrate Preparation and Cleaning
-
Sonication: Sonicate the substrates (e.g., glass slides, silicon wafers) in a 2% solution of a laboratory detergent for 20 minutes to remove gross contaminants.[2]
-
Rinsing: Thoroughly rinse the substrates with deionized (DI) water.
-
Solvent Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by sonication in isopropanol for another 15 minutes to remove organic residues.[2]
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Hydroxylation): To ensure a high density of surface hydroxyl groups, treat the cleaned, dry substrates in an oxygen plasma cleaner for 5 minutes.[2] Alternatively, for robust substrates, immerse them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Extreme caution is required when handling piranha solution) .[2]
-
Final Rinse and Dry: After activation, rinse the substrates extensively with DI water and bake them in an oven at 110°C for at least 30 minutes to remove any adsorbed water before proceeding to the coating step.[2]
Protocol 2: Application of this compound Coating
-
Solution Preparation: In a moisture-free environment (e.g., a glovebox), prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene or ethanol.
-
Hydrolysis: Add a controlled amount of water (typically a sub-stoichiometric ratio relative to the silane) to the solution and stir for a specified time (e.g., 1-2 hours) to allow for partial hydrolysis of the ethoxy groups. The exact water content and hydrolysis time should be optimized for your specific application.
-
Coating Application: Immerse the prepared substrates in the silane solution for a set duration (e.g., 30-60 minutes). Alternatively, use spin-coating or dip-coating for more uniform coverage.
-
Rinsing: After coating, rinse the substrates with the anhydrous solvent to remove any excess, unreacted silane.
-
Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network.[1]
Protocol 3: Accelerated Stability Testing in an Aqueous Environment
-
Immersion: Immerse the coated substrates in a buffered aqueous solution of a specific pH (e.g., pH 4, 7, and 10) at a constant temperature (e.g., 50°C) to accelerate the degradation process.
-
Periodic Evaluation: At regular time intervals (e.g., 24, 48, 96 hours), remove a subset of the samples from the solution.
-
Characterization: Rinse the removed samples with DI water, dry them with nitrogen, and characterize the remaining coating. Techniques can include:
-
Water Contact Angle Measurement: To assess changes in hydrophobicity.
-
Ellipsometry or Atomic Force Microscopy (AFM): To measure changes in coating thickness and morphology.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze changes in the surface elemental composition.
-
-
Data Analysis: Plot the measured properties as a function of immersion time to determine the degradation rate under different conditions.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 4. gmidental.com [gmidental.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. researchgate.net [researchgate.net]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
Controlling the reaction time for Hexyltriethoxysilane surface modification.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control the reaction time and outcomes of hexyltriethoxysilane (HTES) surface modification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound (HTES) surface modification?
A1: The surface modification process using HTES, a trialkoxysilane, occurs in two primary steps. First, in the presence of water, the ethoxy groups (-OCH₂CH₃) of the HTES molecule hydrolyze to form reactive silanol groups (-Si-OH)[1][2]. This is followed by a condensation step where these silanol groups react with hydroxyl groups (-OH) on the substrate surface to form stable covalent siloxane bonds (Si-O-Si)[1][2][3]. The silanol groups can also react with each other, leading to cross-linking and the formation of a polymeric layer on the surface[4].
Q2: What are the key factors that control the reaction time of HTES?
A2: The reaction time is influenced by several critical parameters:
-
Temperature: Higher temperatures accelerate the rates of both hydrolysis and condensation, thus reducing the required reaction time[1][5][6][7][8]. The reaction rate can approximately double with a 10°C increase in temperature[5][9].
-
pH: The pH of the reaction medium significantly impacts the kinetics. Acidic conditions generally speed up the hydrolysis step, while basic conditions promote the condensation reaction[1][2].
-
Water Availability: A sufficient amount of water is essential for the initial hydrolysis step. Insufficient water will lead to an incomplete reaction, while an excess can cause the silane to self-condense in the solution before it binds to the surface, forming aggregates[1][10].
-
Catalysts: The reaction can be actively promoted by the addition of acid, base, or specific catalysts like amines or platinum-based compounds, which can significantly shorten the reaction time[4][11].
-
Solvent: The choice of solvent is important for dissolving the silane and controlling the water concentration[1]. Non-polar solvents are often preferred, and solvent polarity can influence the density of the silane layer on the surface[11].
Q3: How long should a typical HTES silanization reaction take?
A3: The optimal reaction time can vary widely, from one hour to over 24 hours, depending on the substrate, desired surface coverage (monolayer vs. multilayer), and the reaction conditions (temperature, solvent, catalyst)[1][12]. For many applications, an immersion time of 1-2 hours at room temperature, followed by a thermal curing step (e.g., 30-60 minutes at 110-120°C), is sufficient to form a stable layer[1][4]. However, extended reaction times (e.g., 16-24 hours) may be necessary for certain substrates or to ensure complete surface functionalization[12].
Q4: Is it necessary to pre-treat the substrate surface before modification?
A4: Yes, proper substrate pre-treatment is crucial for successful and uniform silanization. The surface must be thoroughly cleaned to remove organic contaminants and treated to ensure a high density of hydroxyl (-OH) groups[1]. Common methods include cleaning with strong soap solutions, sonication in solvents like acetone, and activation via piranha solution, plasma treatment, or acid treatment[1][13][14][15].
Troubleshooting Guide
Q5: My modified surface shows uneven coating and poor hydrophobicity. What went wrong?
A5: This issue commonly arises from a few root causes:
-
Inadequate Surface Cleaning: The most frequent cause of non-uniform coatings is improper surface preparation[16]. Organic residues or contaminants prevent the silane from accessing the surface hydroxyl groups. Ensure the substrate is meticulously cleaned and activated before the reaction.
-
Insufficient Hydroxyl Groups: The substrate may not have enough reactive -OH groups for the silane to bind. Activating the surface with methods like plasma cleaning or piranha solution treatment can resolve this[1].
-
Silane Aggregation: If there is too much water in the reaction solution, HTES can hydrolyze and self-condense into polysiloxane aggregates in the bulk solution instead of on the surface[1]. These aggregates can deposit unevenly, creating a rough and inconsistent film. Use an anhydrous solvent and carefully control the amount of water or rely on atmospheric moisture.
-
Impure Silane: The this compound reagent itself may contain impurities or have partially hydrolyzed. In some cases, distilling the silane before use may be necessary to achieve consistent results[12].
Q6: The silanization reaction is taking much longer than expected. How can I speed it up?
A6: To accelerate the reaction, consider the following adjustments:
-
Increase Reaction Temperature: Elevating the temperature is a highly effective way to increase the kinetic rate of both hydrolysis and condensation[1][6][8]. A modest increase can significantly shorten the required time.
-
Use a Catalyst: Adding a catalyst can dramatically speed up the process. For ethoxysilanes like HTES, which are less reactive than their methoxy counterparts, catalysis is often beneficial[4]. Amine catalysts are a common choice[4].
-
Adjust pH: Optimizing the pH can accelerate the rate-limiting step. A slightly acidic environment (pH 4-5) will speed up hydrolysis, which is often the first step.
-
Check Water Content: Ensure a stoichiometric amount of water is available for hydrolysis. In anhydrous solvent systems, this may come from adsorbed water on the substrate or controlled introduction of atmospheric moisture.
Q7: After modification, I observe a thick, rough film instead of a smooth monolayer. How can I control this?
A7: The formation of a thick, often rough, multilayer film is typically due to excessive silane polymerization. To achieve a smoother, thinner film or a monolayer, you can:
-
Reduce Reaction Time: Shorter immersion times limit the extent of polymerization on the surface[1].
-
Lower Silane Concentration: Using a more dilute solution of HTES will reduce the rate of polymerization and favor monolayer formation[17][18].
-
Control Water Content: Excess water promotes self-condensation and multilayer growth[1]. Performing the reaction under anhydrous conditions provides better control.
-
Rinse Thoroughly: After the reaction, rinse the substrate extensively with an anhydrous solvent (e.g., toluene, ethanol) to remove any physically adsorbed, unbound silane molecules before the curing step[1].
Data Presentation: Controlling Reaction Parameters
The following table summarizes the general effects of key experimental parameters on the HTES surface modification process.
| Parameter | Effect on Reaction Time | Impact on Final Surface Morphology | Recommendations for Control |
| Temperature | Inverse relationship; higher temperature decreases reaction time[1][7]. | Higher temperatures can promote more complete cross-linking but may also lead to rougher, multilayer films if not controlled[1][17]. | For monolayers, use room temperature. For denser, cross-linked layers, use elevated temperatures (e.g., 50-90°C) followed by a curing step (110-120°C)[4][19]. |
| pH | Acidic pH accelerates hydrolysis; Basic pH accelerates condensation[1][2]. | Can influence the structure of the siloxane network (e.g., linear vs. branched polymers). | Use a two-step pH process or a buffered solution to control polymer structure. A slightly acidic environment is common for initial hydrolysis. |
| Water Concentration | Essential for hydrolysis; reaction will not proceed without it. Excess water can lead to faster bulk polymerization[1]. | Insufficient water leads to incomplete coverage. Excess water causes particle aggregation and a non-uniform surface[1][10]. | Use anhydrous solvents and control moisture carefully. A common method is to rely on the adsorbed water layer on the hydroxylated substrate. |
| Silane Concentration | Higher concentration can lead to faster surface coverage but also faster bulk polymerization. | Low concentrations (~1-2% v/v) favor monolayer formation. High concentrations can result in thick, less organized films[18][20]. | Start with a low concentration (e.g., 1-5% in an anhydrous solvent) and adjust based on characterization results. |
| Reaction Time | Directly proportional to surface coverage and film thickness, up to a saturation point. | Short times may yield incomplete monolayers. Extended times (e.g., >12 hours) often result in multilayer films[1][12][20]. | For monolayers, 1-2 hours is often sufficient[1]. For robust polymeric layers, longer times (4-24 hours) may be required[12]. |
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation (Glass/Silicon Substrates)
-
Initial Cleaning: Place substrates in a rack and sonicate in a 2% solution of strong detergent (e.g., Hellmanex III) for 20-30 minutes[13].
-
Rinsing: Rinse the substrates thoroughly (10-15 times) with deionized water to remove all traces of detergent[13].
-
Solvent Wash: Sonicate the substrates in acetone for 20 minutes, followed by a brief rinse with methanol or ethanol[13].
-
Drying: Dry the substrates completely using a stream of nitrogen or argon gas, or by placing them in an oven at 110-120°C for at least 30 minutes[1][13].
-
Surface Activation (Hydroxylation): To maximize surface hydroxyl groups, treat the cleaned, dry substrates with an oxygen plasma cleaner for 5-20 minutes immediately before silanization[1][13]. Alternatively, immerse in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment ).
Protocol 2: HTES Surface Modification in Anhydrous Solvent
-
Prepare Silane Solution: In a clean, dry glass container under an inert atmosphere (e.g., nitrogen or argon), prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene or ethanol.
-
Substrate Immersion: Immerse the freshly activated and dried substrates into the silane solution[1]. Seal the container to prevent atmospheric moisture from entering[1].
-
Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. For a more robust layer or faster reaction, the solution can be heated to 50-70°C.
-
Rinsing: After the immersion period, remove the substrates and rinse them thoroughly with fresh anhydrous solvent to wash away any unbound silane molecules[1]. Sonicating briefly (1-2 minutes) in the rinse solvent can improve cleaning.
-
Curing: Dry the rinsed substrates with a stream of nitrogen. To form stable, covalent Si-O-Si bonds and cross-link the silane layer, cure the coated substrates by baking them in an oven at 110-120°C for 30-60 minutes[1][4].
-
Storage: After cooling, the modified substrates should be stored in a desiccator or under an inert atmosphere to prevent contamination.
Mandatory Visualizations
Caption: Chemical pathway for HTES surface modification.
Caption: General experimental workflow for surface modification.
References
- 1. benchchem.com [benchchem.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. ajpojournals.org [ajpojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Hexyltrimethoxysilane Supplier|CAS 3069-19-0 [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 14. jps.usm.my [jps.usm.my]
- 15. benchchem.com [benchchem.com]
- 16. Coating Failure Troubleshooting [marvelcoatings.com]
- 17. Optimization of silica silanization by 3-aminopropyltriethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
Hexyltriethoxysilane-Coated Silicon Wafers: A Comparative Guide to Surface Hydrophobicity
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely control the surface properties of materials is paramount in numerous scientific and technological fields. In drug development and biomedical research, the hydrophobicity of a substrate can significantly influence protein adsorption, cell adhesion, and the performance of diagnostic assays. Silanization of silicon wafers is a widely adopted method for tailoring surface wettability. This guide provides an objective comparison of the water contact angle of hexyltriethoxysilane-coated silicon wafers with other common alkylsilane coatings, supported by experimental data and detailed protocols.
Performance Comparison of Alkylsilane Coatings
The hydrophobicity of a silanized silicon wafer is primarily determined by the length of the alkyl chain of the silane molecule. Longer alkyl chains generally lead to a more hydrophobic surface, as they create a denser, non-polar layer that repels water. The following table summarizes the water contact angle measurements for silicon wafers coated with various alkyltriethoxysilanes, providing a clear comparison of their performance.
| Silane Compound | Alkyl Chain Length | Water Contact Angle (°) | Reference |
| Methyltriethoxysilane | C1 | ~45-65 | [1] |
| Propyltriethoxysilane | C3 | ~70-80 | [2] |
| This compound | C6 | ~95-105 | [3] |
| Octyltriethoxysilane | C8 | ~105-115 | [4][5] |
| Dodecyltriethoxysilane | C12 | ~110-120 | [2] |
| Octadecyltriethoxysilane (OTS) | C18 | ~110-115 | [1] |
Note: The water contact angles presented are typical values from various studies and can vary based on the specific deposition conditions, surface roughness, and measurement technique.
As the data indicates, this compound provides a significantly hydrophobic surface, with a water contact angle typically exceeding 90°. While longer chain silanes like octyl-, dodecyl-, and octadecyltriethoxysilane can yield slightly higher contact angles, the difference becomes less pronounced as the chain length increases beyond a certain point.[5][6] The choice of silane will therefore depend on the specific hydrophobicity requirements of the application, balanced with other factors such as cost and reaction kinetics.
Experimental Protocols
To achieve reproducible and reliable results, a meticulous experimental procedure is crucial. The following section outlines a detailed methodology for the preparation of silane-coated silicon wafers and the subsequent measurement of the water contact angle.
Materials
-
Silicon wafers
-
This compound (and other alkyltriethoxysilanes for comparison)
-
Anhydrous toluene
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
Equipment
-
Beakers and glassware
-
Ultrasonic bath
-
Hot plate
-
Fume hood
-
Contact angle goniometer
-
Micropipette
Wafer Cleaning (Piranha Solution Method)
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment.
-
Preparation of Piranha Solution: In a clean glass beaker inside a fume hood, slowly and carefully add 1 part of hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). The solution will become very hot.
-
Wafer Immersion: Immerse the silicon wafers in the Piranha solution for 10-15 minutes to remove organic residues and create a hydroxylated surface.
-
Rinsing: Carefully remove the wafers from the Piranha solution and rinse them thoroughly with copious amounts of DI water.
-
Drying: Dry the wafers using a stream of high-purity nitrogen gas. The cleaned wafers should be used immediately for the silanization step to prevent atmospheric contamination.
Silanization Procedure
-
Solution Preparation: In a clean, dry glass container under a nitrogen atmosphere or in a glovebox, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Wafer Immersion: Immerse the cleaned and dried silicon wafers in the silane solution. The reaction is typically carried out for 2-4 hours at room temperature.
-
Rinsing: After the immersion, remove the wafers from the silane solution and rinse them thoroughly with anhydrous toluene to remove any non-covalently bonded silane molecules.
-
Curing: Cure the coated wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network on the wafer surface.
-
Final Rinse: After curing, rinse the wafers with ethanol and DI water, and then dry them with a stream of nitrogen gas.
Water Contact Angle Measurement
-
Instrument Setup: Place the silane-coated silicon wafer on the sample stage of the contact angle goniometer.
-
Droplet Deposition: Using a micropipette, carefully dispense a small droplet (typically 2-5 µL) of DI water onto the surface of the wafer.
-
Measurement: The goniometer's software will capture an image of the droplet and automatically calculate the static water contact angle.
-
Multiple Measurements: To ensure accuracy, perform measurements at multiple locations on the wafer surface and calculate the average contact angle.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for measuring the water contact angle of silane-coated silicon wafers.
Caption: Workflow for preparing and measuring the water contact angle of silane-coated silicon wafers.
References
Validating the surface coverage of Hexyltriethoxysilane with X-ray photoelectron spectroscopy (XPS).
The precise control and validation of surface modifications are paramount for researchers, scientists, and drug development professionals. Hexyltriethoxysilane is a common reagent used to form self-assembled monolayers (SAMs) that alter the surface properties of materials, rendering them more hydrophobic. The extent and quality of this silane coverage directly influence biocompatibility, drug loading capacity, and the efficacy of subsequent functionalization steps. This guide provides an objective comparison of X-ray Photoelectron Spectroscopy (XPS) with other analytical techniques for validating the surface coverage of this compound, supported by experimental data and detailed protocols.
X-ray Photoelectron Spectroscopy (XPS) for Quantitative Surface Analysis
XPS is a highly surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.[1][2] This makes it an ideal tool for characterizing the thin film of this compound.
Experimental Protocol: XPS Analysis of a this compound-Treated Silicon Wafer
1. Substrate Preparation:
-
Cleaning: Silicon wafers are first cleaned to remove organic contaminants by sonication in a sequence of solvents, typically acetone, followed by isopropanol, and finally deionized (DI) water (15 minutes each).
-
Hydroxylation: To promote a dense reaction with the silane, the surface is hydroxylated. This is often achieved by treating the cleaned wafers with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with appropriate safety precautions in a fume hood.[3]
2. Surface Modification with this compound:
-
The hydroxylated wafers are immersed in a dilute solution (e.g., 1-5% v/v) of this compound in an anhydrous solvent such as toluene for a specified duration (e.g., 1-24 hours) at room temperature.
-
Following immersion, the wafers are rinsed with the solvent (e.g., toluene, ethanol) to remove any unbound silane molecules.
-
The coated wafers are then cured in an oven (e.g., at 110-120°C) to promote the formation of a stable, cross-linked siloxane network on the surface.
3. XPS Instrumentation and Analysis:
-
Instrumentation: An XPS system equipped with a monochromatic X-ray source (e.g., Al Kα) and a hemispherical electron energy analyzer is used.[4][5]
-
Data Acquisition:
-
A survey scan is first acquired at a lower energy resolution to identify all the elements present on the surface.
-
High-resolution spectra are then obtained for the elements of interest, including C 1s, O 1s, and Si 2p.
-
-
Data Analysis: The areas of the high-resolution peaks are integrated and corrected with relative sensitivity factors to determine the atomic concentrations of each element on the surface.[2][6] The Si 2p spectrum can be deconvoluted to distinguish between silicon from the underlying substrate (Si-Si and SiO2) and silicon from the silane layer (Si-O-C).[5]
Expected Quantitative Data from XPS
The successful deposition of a this compound monolayer will result in a significant increase in the atomic concentration of carbon and a change in the Si 2p and O 1s high-resolution spectra.
| Element | Expected Atomic Concentration (%) on Untreated Si Wafer | Expected Atomic Concentration (%) on this compound-Treated Si Wafer |
| Si (from substrate) | ~40-50% | Decreases |
| O (from substrate) | ~50-60% | Decreases |
| C | Adventitious carbon (~5-15%) | Significant increase (e.g., >30-50%) |
| Si (from silane) | 0% | Detectable |
Note: These are representative values and can vary based on the cleanliness of the initial substrate and the density of the silane layer.
Alternative Techniques for Surface Characterization
While XPS provides detailed chemical information, other techniques offer complementary insights into the properties of the silanized surface.
Contact Angle Goniometry
This technique provides a rapid and straightforward assessment of the surface's wettability, which is directly affected by the presence of the hydrophobic hexyl groups of the silane.[7]
Experimental Protocol:
-
Sample Placement: The silanized substrate is placed on the sample stage of a contact angle goniometer.
-
Droplet Deposition: A small droplet of a probe liquid, typically DI water, is gently deposited onto the surface.
-
Image Capture and Analysis: A high-resolution camera captures the profile of the droplet, and software analyzes the image to determine the angle at the three-phase (solid-liquid-gas) interface.[4][7]
A high contact angle with water (typically >90°) indicates a hydrophobic surface, which is characteristic of a well-formed this compound layer.[4][8]
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about the surface.[9][10] It is useful for visualizing the morphology of the silane layer and identifying any potential defects or aggregation.
Experimental Protocol:
-
Sample Mounting: The silanized substrate is mounted on the AFM sample stage.
-
Probe Selection: An appropriate AFM probe (cantilever with a sharp tip) is selected.
-
Imaging: The probe is scanned across the surface, and the deflection or change in oscillation of the cantilever is used to generate a topographical map of the surface.[5] This can reveal the presence of a uniform layer or island-like structures of the silane.[5]
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
ToF-SIMS is an extremely surface-sensitive technique that analyzes the elemental and molecular composition of the very top 1-2 nm of a surface.[11][12] It is particularly useful for identifying the specific molecular fragments of the this compound and confirming its presence.
Experimental Protocol:
-
Sample Introduction: The sample is placed in the high-vacuum analysis chamber of the ToF-SIMS instrument.
-
Primary Ion Bombardment: A pulsed primary ion beam (e.g., Bi3+) is rastered over the sample surface, causing the emission of secondary ions.[11][12]
-
Mass Analysis: The ejected secondary ions are accelerated into a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio. This generates a mass spectrum that provides detailed chemical information about the surface.[11] ToF-SIMS can detect characteristic fragments of the silane, providing strong evidence of its presence and bonding to the substrate.[13]
Comparative Summary of Techniques
| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| XPS | Elemental composition, chemical states, layer thickness. | Atomic concentration (at%), layer thickness (e.g., 0.5-1.0 nm).[1][4] | No | High surface sensitivity, provides chemical bonding information.[4] | Requires high vacuum, may not provide absolute quantification without standards.[4] |
| Contact Angle Goniometry | Surface wettability, surface energy.[7] | Contact angle (°), advancing and receding angles (°).[14] | No | Rapid, inexpensive, and highly sensitive to changes in surface chemistry. | Indirect measure of coverage, sensitive to surface roughness and contamination.[8] |
| AFM | Surface topography, roughness, morphology.[10] | Root-mean-square (RMS) roughness (nm), feature height (nm).[5] | No | Provides high-resolution 3D images of the surface, can identify film defects.[9] | Does not provide chemical information, can be susceptible to tip-sample artifacts. |
| ToF-SIMS | Elemental and molecular composition of the outermost surface.[11] | Relative intensities of characteristic molecular fragments. | Yes (at high ion doses) | Extremely high surface sensitivity (top 1-2 nm), provides molecular information.[11][12] | Quantification can be challenging due to matrix effects, requires high vacuum.[12] |
Visualizing the Workflow and Comparisons
Caption: Experimental workflow for validating this compound surface coverage using XPS.
References
- 1. mdpi.com [mdpi.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. The quantitative analysis of surfaces by XPS: A review | Semantic Scholar [semanticscholar.org]
- 7. brighton-science.com [brighton-science.com]
- 8. nanoscience.com [nanoscience.com]
- 9. longdom.org [longdom.org]
- 10. spectraresearch.com [spectraresearch.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. diva-portal.org [diva-portal.org]
- 14. apps.dtic.mil [apps.dtic.mil]
A Comparative Analysis of Silane Self-Assembled Monolayers by Ellipsometry: A Focus on Alkyl and Amino-Functionalized Silanes
This guide provides a comparative analysis of self-assembled monolayers (SAMs) formed from different silane precursors, with a focus on their characterization by ellipsometry. While the primary focus is on hexyltriethoxysilane (HTES), a comprehensive literature search did not yield specific quantitative ellipsometry data for this particular short-chain alkylsilane. Therefore, to facilitate a meaningful comparison, this guide utilizes data for propyltriethoxysilane (PTS) as a representative short-chain alkylsilane, alongside the widely studied octadecyltrichlorosilane (OTS) as a long-chain alkylsilane and (3-aminopropyl)triethoxysilane (APTES) as a common amino-functionalized silane. This comparison will shed light on how alkyl chain length and functional headgroups influence the properties of the resulting monolayers.
Data Presentation: Comparison of SAM Properties
The following table summarizes key quantitative data obtained from ellipsometry and contact angle measurements for propyltriethoxysilane (PTS), octadecyltrichlorosilane (OTS), and (3-aminopropyl)triethoxysilane (APTES) SAMs on silicon oxide substrates.
| Parameter | Propyltriethoxysilane (PTS) | Octadecyltrichlorosilane (OTS) | (3-Aminopropyl)triethoxysilane (APTES) |
| Monolayer Thickness (nm) | ~0.7 | 2.6 ± 0.2 | 0.7 - 2.4 |
| Refractive Index | Assumed ~1.45-1.50 | Not explicitly stated, often assumed ~1.45 | Not explicitly stated, often assumed ~1.46 |
| Water Contact Angle (°) | ~75 | 104 - 112 | 50 - 68 |
| Surface Energy | Moderately Low | Low | High |
| Molecular Ordering | Poor | High ("Crystalline") | Disordered |
Note: Data for PTS is used as a proxy for a short-chain alkyltriethoxysilane like HTES due to a lack of specific literature data for the latter. The thickness of APTES layers can vary significantly based on deposition conditions.[1]
Experimental Protocols
The following sections detail generalized experimental protocols for the formation of alkyltriethoxysilane SAMs and their subsequent analysis by ellipsometry.
1. Formation of this compound (HTES) Self-Assembled Monolayers
This protocol describes a typical liquid-phase deposition method for forming an HTES SAM on a silicon substrate with a native oxide layer.
-
Substrate Preparation:
-
Silicon wafers are cut into appropriate sizes (e.g., 1 cm x 1 cm).
-
The substrates are cleaned and hydroxylated to ensure a reactive surface for silanization. This is typically achieved by immersing the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen.
-
-
Silanization Solution Preparation:
-
A 1-10 mM solution of this compound (HTES) is prepared in an anhydrous solvent, such as toluene or hexane. It is crucial to use a dry solvent to prevent premature hydrolysis and polymerization of the silane in the solution.
-
-
SAM Deposition:
-
The cleaned and dried substrates are immediately immersed in the HTES solution.
-
The immersion is carried out for a period ranging from 30 minutes to 24 hours at room temperature in a controlled environment with low humidity (e.g., a glove box).
-
-
Post-Deposition Cleaning:
-
After immersion, the substrates are removed from the solution and rinsed with the pure solvent (toluene or hexane) to remove any physisorbed molecules.
-
The substrates are then sonicated in the pure solvent for a few minutes to ensure the removal of any loosely bound aggregates.
-
Finally, the substrates are dried under a stream of nitrogen.
-
2. Analysis by Ellipsometry
Ellipsometry is an optical technique that measures the change in the polarization state of light upon reflection from a surface to characterize thin films.
-
Instrument Setup:
-
A spectroscopic ellipsometer is used, typically with a light source covering the visible to near-infrared spectrum.
-
The angle of incidence is set to a value where the measurement is most sensitive to the thin film, often around 70° for silicon substrates.
-
-
Measurement Procedure:
-
A reference measurement is first taken on a clean, bare silicon substrate to determine the optical properties of the substrate (n and k values of Si and SiO₂).
-
The HTES-coated substrate is then placed on the sample stage, and the ellipsometric angles, Psi (Ψ) and Delta (Δ), are measured as a function of wavelength.
-
-
Data Modeling and Analysis:
-
The obtained Ψ and Δ spectra are analyzed using a multilayer optical model.
-
A typical model for this system consists of three layers: the silicon substrate, a silicon dioxide layer, and the HTES SAM layer.
-
The thickness and refractive index of the native oxide layer are determined from the reference measurement.
-
For the HTES layer, a Cauchy dispersion model is often used to describe its refractive index.
-
The thickness and the parameters of the Cauchy model for the HTES SAM are then determined by fitting the model-generated Ψ and Δ spectra to the experimental data. It's common practice for very thin films to assume a refractive index (e.g., 1.45) to obtain a more stable fit for the thickness.[2]
-
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the different SAMs.
Caption: Experimental workflow for the formation and ellipsometric analysis of HTES SAMs.
Caption: Comparison of properties for different types of silane SAMs.
References
A Comparative Analysis of Hexyltriethoxysilane and Hexyltrimethoxysilane for Surface Modification
In the realm of surface science and materials engineering, the strategic modification of substrate properties is paramount for advancing applications ranging from biomedical devices to microelectronics. Among the most versatile molecules for this purpose are organosilanes, which can form robust, self-assembled monolayers (SAMs) on hydroxylated surfaces. This guide provides a detailed comparison of two common short-chain alkylsilanes, Hexyltriethoxysilane and Hexyltrimethoxysilane, focusing on their reactivity and the performance of the resulting hydrophobic surfaces. This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal silane for their specific application.
Reactivity: A Tale of Two Alkoxy Groups
The fundamental mechanism enabling surface modification by both this compound and hexyltrimethoxysilane involves a two-step process: hydrolysis of the alkoxy groups (ethoxy or methoxy) to form reactive silanols (Si-OH), followed by the condensation of these silanols with surface hydroxyl groups and with each other to form a stable siloxane network (Si-O-Si).
This difference in hydrolysis rate has practical implications. The rapid hydrolysis of hexyltrimethoxysilane can be advantageous for processes requiring fast turnover and high throughput. However, the slower, more controlled hydrolysis of this compound can offer a wider processing window, potentially leading to more ordered and densely packed self-assembled monolayers, which can be critical for applications demanding uniform and defect-free surfaces.
The condensation reaction, which follows hydrolysis, is also a critical step. While both silanes form stable siloxane bonds, the kinetics of this process can be influenced by factors such as pH, water concentration, and the chosen solvent system.
Performance: Crafting Hydrophobic Surfaces
Both silanes are employed to impart hydrophobicity to surfaces, a property quantified by the water contact angle. A higher contact angle signifies a more water-repellent surface. The hexyl chain common to both molecules is the primary contributor to this hydrophobicity.
Surfaces treated with hexyltrimethoxysilane have been reported to exhibit a water contact angle of approximately 110°.[1] For This compound , while direct comparative data is scarce, it is expected to yield a similar, though potentially slightly lower, water contact angle. This minor difference can be attributed to the bulkier ethoxy groups, which may result in a less densely packed monolayer compared to that formed by hexyltrimethoxysilane.
The thermal stability of the resulting alkylsilane monolayers is another crucial performance metric. Generally, self-assembled monolayers of short-chain alkylsilanes are thermally stable up to temperatures of approximately 200-250°C.[2] Above this range, degradation of the organic layer is typically observed. It is expected that both this compound and hexyltrimethoxysilane-derived monolayers will exhibit comparable thermal stability within this temperature range.
Data Summary
| Property | This compound | Hexyltrimethoxysilane | Key Considerations |
| Hydrolysis Rate | Slower | Faster | Methoxy groups hydrolyze 6-10 times faster than ethoxy groups. |
| Water Contact Angle | ~105-110° (Estimated) | ~110° | Both create hydrophobic surfaces; packing density may vary slightly. |
| Thermal Stability | ~200-250°C | ~200-250°C | Degradation of the alkyl chains occurs at higher temperatures. |
| Byproduct of Hydrolysis | Ethanol | Methanol | Methanol is generally more toxic than ethanol. |
Experimental Protocols
The following section details a general methodology for the surface modification of a silica-based substrate (e.g., glass or silicon wafer) using either this compound or hexyltrimethoxysilane.
Materials
-
Substrate (e.g., silicon wafers, glass slides)
-
This compound or Hexyltrimethoxysilane
-
Anhydrous Toluene
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized water
-
Nitrogen gas for drying
Equipment
-
Ultrasonic bath
-
Fume hood
-
Oven
-
Contact angle goniometer
Procedure
-
Substrate Cleaning and Activation:
-
Thoroughly clean the substrates by ultrasonication in acetone, followed by ethanol, and finally deionized water (15 minutes each).
-
Dry the substrates under a stream of nitrogen.
-
To ensure a high density of surface hydroxyl groups, the substrates can be activated using an oxygen plasma treatment or by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care inside a chemical fume hood.
-
Rinse the activated substrates extensively with deionized water and dry under a nitrogen stream.
-
-
Silane Solution Preparation:
-
Inside a fume hood, prepare a 1% (v/v) solution of either this compound or hexyltrimethoxysilane in anhydrous toluene.
-
-
Surface Deposition (Solution Phase):
-
Immerse the cleaned and activated substrates in the prepared silane solution for 1-2 hours at room temperature. The container should be sealed to prevent the ingress of atmospheric moisture.
-
For a more controlled reaction, especially with the faster-hydrolyzing hexyltrimethoxysilane, the deposition time can be reduced.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Follow with a rinse in ethanol and dry under a stream of nitrogen.
-
To promote the formation of covalent bonds and cross-linking within the monolayer, cure the coated substrates in an oven at 110-120°C for 30-60 minutes.
-
-
Characterization:
-
After cooling to room temperature, the hydrophobicity of the modified surface can be quantified by measuring the static water contact angle using a goniometer.
-
Visualizing the Process and Logic
To better illustrate the chemical pathways and experimental logic, the following diagrams are provided.
Caption: Hydrolysis and condensation pathways for the two silanes.
Caption: Experimental workflow for surface modification.
Caption: Side-by-side comparison of key silane properties.
References
Evaluating the Chemical Resistance of Surfaces Treated with Hexyltriethoxysilane: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the chemical stability of surfaces is paramount. Hexyltriethoxysilane is a common organosilane used to create hydrophobic and protective coatings on various substrates. This guide provides an objective comparison of the performance of this compound-treated surfaces against other common surface modification agents when exposed to various chemical environments. The information presented is supported by experimental data to aid in the selection of appropriate surface treatments for laboratory and industrial applications.
Comparative Performance Data
The chemical resistance of a surface treatment is often evaluated by its ability to maintain its integrity and protective properties after exposure to corrosive or reactive chemicals. Key performance indicators include changes in contact angle (a measure of hydrophobicity), corrosion rate, and visual surface degradation. The following table summarizes the performance of this compound in comparison to other common surface treatments when exposed to acidic, alkaline, and organic solvent environments.
| Surface Treatment | Substrate | Chemical Agent | Exposure Time | Performance Metric | Result |
| This compound | Aluminum Alloy | 0.07M Oxalic Acid | 7 days | Corrosion Rate (mpy) | Lower than untreated |
| Aluminum Alloy | 3.5 wt% NaCl | 7 days | Corrosion Rate (mpy) | Significantly lower than untreated | |
| Aminopropyltriethoxysilane (APTES) | Aluminum Alloy | 0.07M Oxalic Acid | 7 days | Corrosion Rate (mpy) | Lower than untreated |
| Aluminum Alloy | 3.5 wt% NaCl | 7 days | Corrosion Rate (mpy) | Significantly lower than untreated | |
| Bis(triethoxysilylpropyl)amine (Bis-silane) | Aluminum Alloy | 3.5 wt% NaCl | 7 days | Corrosion Rate (mpy) | Best corrosion resistance in NaCl |
| Aluminum Alloy | 0.07M Oxalic Acid | 7 days | Corrosion Rate (mpy) | Average corrosion resistance | |
| (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane (FTS) | Aluminum Alloy | 0.07M Oxalic Acid | 7 days | Corrosion Rate (mpy) | Best corrosion resistance in oxalic acid |
| Aluminum Alloy | 3.5 wt% NaCl | 7 days | Corrosion Rate (mpy) | Highest corrosion rate in NaCl | |
| Epoxy Coating | Steel | 3.5 wt% NaCl | 300 hours | Blistering/Delamination | Some blistering observed at scribes |
| Silane-Epoxy Hybrid Coating | Aluminum Alloy | 3.5 wt% NaCl | Long-term immersion | Corrosion Resistance | Enhanced waterproof permeability and substrate protection |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments commonly used to evaluate the chemical resistance of surface treatments.
Substrate Preparation
Prior to coating, the substrate surfaces (e.g., aluminum alloy, steel) are meticulously cleaned to ensure proper adhesion of the silane layer. A typical procedure involves:
-
Degreasing: Sonication in a solution of acetone and ethanol to remove organic contaminants.
-
Rinsing: Thorough rinsing with deionized water.
-
Drying: Drying in a stream of nitrogen gas or in an oven at a specified temperature (e.g., 110°C).
Silane Coating Application (Dip Coating Method)
-
Solution Preparation: A solution of the desired silane (e.g., this compound) is prepared in a suitable solvent, typically a mixture of ethanol and water, and the pH is adjusted to a specific value (e.g., 4.5-5.5 with acetic acid) to promote hydrolysis.
-
Immersion: The cleaned substrates are immersed in the silane solution for a predetermined duration (e.g., 24 hours).
-
Curing: After immersion, the coated substrates are removed, rinsed with the solvent, and thermally cured in an oven at a specific temperature and time (e.g., 100-120°C for 1 hour) to form a stable siloxane network.
Chemical Resistance Testing (Immersion Test)
-
Chemical Exposure: The coated substrates are immersed in the selected chemical agents (e.g., 0.1 M HCl, 0.1 M NaOH, toluene) for a specified period (e.g., 24, 48, 72 hours) at a controlled temperature.
-
Evaluation: After exposure, the samples are removed, rinsed with deionized water, and dried. The chemical resistance is then evaluated using various analytical techniques.
Performance Evaluation Techniques
-
Contact Angle Measurement: The hydrophobicity of the surface before and after chemical exposure is measured using a goniometer. A significant decrease in the water contact angle indicates degradation of the hydrophobic coating.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique used to evaluate the corrosion protection performance of the coating.[1][2][3][4][5] A higher impedance value generally corresponds to better corrosion resistance.
-
Potentiodynamic Polarization: This technique is used to determine the corrosion rate of the coated substrate. It involves scanning the potential of the sample and measuring the resulting current.
-
Visual Inspection: The surfaces are visually inspected for any signs of degradation, such as discoloration, blistering, cracking, or delamination.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the chemical resistance of a surface treated with this compound.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. egmont.com.pl [egmont.com.pl]
- 3. scispace.com [scispace.com]
- 4. papers.phmsociety.org [papers.phmsociety.org]
- 5. Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Hexyltriethoxysilane: A Step-by-Step Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of hexyltriethoxysilane, a common organoethoxysilane. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
This compound is classified as a substance that can cause serious eye irritation and skin irritation.[1][2][3] Before handling, it is crucial to be familiar with its properties and the necessary safety precautions.
Key Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C12H28O3Si | [1] |
| Physical State | Liquid | [1] |
| Molecular Weight | 248.44 g/mol | |
| Boiling Point | 112-114 °C @ 15 mmHg | |
| Flash Point | 94 °C (201 °F) | |
| Specific Gravity | 0.881 | |
| Signal Word | Warning | [1][2][4] |
| Hazard Statements | H319: Causes serious eye irritation | [1] |
| H315: Causes skin irritation | [2][3] |
Personal Protective Equipment (PPE) and Handling
When working with this compound, appropriate personal protective equipment must be worn to prevent exposure.[5][6][7]
-
Eye Protection : ANSI Z87.1-compliant safety glasses or safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[5]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-resistant lab coat should be worn.[4][5] For operations with a higher risk of release, a Nomex suit and hood are recommended.[5]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation of vapors.[1][5] If a fume hood is not feasible, an exposure assessment should be performed to determine if respiratory protection is required.[5]
Always wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2] Contaminated clothing should be removed and washed before reuse.[1]
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate : Evacuate all non-essential personnel from the immediate area.[1]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.
-
Collect : Carefully sweep or shovel the absorbed material into a suitable, labeled, and closed container for disposal.[1][4]
-
Decontaminate : Clean the spill area with soap and water.
Disposal Procedures for this compound Waste
The disposal of this compound and its contaminated materials must be managed in accordance with federal, state, and local hazardous waste regulations.[8][9][10] The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[8][9][10]
Step 1: Waste Identification and Segregation
-
Collect all waste materials containing this compound, including unused product, contaminated absorbents, and personal protective equipment, in a designated and clearly labeled hazardous waste container.
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as moisture and water.[1][11]
Step 2: Waste Characterization
-
Determine if the waste is considered hazardous under RCRA regulations. This compound itself is an irritant, and its hydrolysis product is ethanol.[1] Waste mixtures may have different hazardous characteristics.
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste characterization.
Step 3: Arrange for Professional Disposal
-
This compound waste may be incinerated by a licensed hazardous waste disposal company.[1][12]
-
Contact your institution's EHS department or a certified hazardous waste contractor to arrange for the pickup and disposal of the waste.
-
Ensure that all required documentation, including a hazardous waste manifest, is completed accurately.
Never dispose of this compound down the drain or in the regular trash. [12] Improper disposal can lead to environmental contamination and legal penalties.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. gelest.com [gelest.com]
- 2. fishersci.com [fishersci.com]
- 3. chemical-label.com [chemical-label.com]
- 4. fishersci.com [fishersci.com]
- 5. enhs.uark.edu [enhs.uark.edu]
- 6. oshaedne.com [oshaedne.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. dnr.mo.gov [dnr.mo.gov]
- 11. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 12. gelest.com [gelest.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
